molecular formula C24H27NO4 B557506 Fmoc-Cha-OH CAS No. 135673-97-1

Fmoc-Cha-OH

货号: B557506
CAS 编号: 135673-97-1
分子量: 393.5 g/mol
InChI 键: HIJAUEZBPWTKIV-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Cha-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359653
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135673-97-1
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cha-OH: Applications in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts advantageous properties to synthetic peptides, including enhanced metabolic stability, constrained conformation, and improved receptor affinity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide therapeutics.

This compound is a standard building block for introducing cyclohexylalanine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable under acidic conditions but readily removed by a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[2][3]

The incorporation of the cyclohexylalanine residue can significantly influence the physicochemical and biological properties of a peptide.[4][5] The cyclohexyl side chain increases the hydrophobicity of the peptide, which can enhance its interaction with hydrophobic pockets of target receptors and improve membrane permeability.[5][6] Furthermore, the steric bulk of the cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[5]

Physicochemical and Analytical Data

The key physicochemical and analytical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValue
CAS Number 135673-97-1[7]
Molecular Formula C₂₄H₂₇NO₄[7]
Molecular Weight 393.48 g/mol [7]
Appearance White to off-white or slight yellow to beige powder/solid[1]
Melting Point 125-130 °C[1]
Storage Temperature 2-30°C[1]

Table 2: Analytical Specifications for this compound

AnalysisSpecification
Enantiomeric Purity ≥ 99.5 % (a/a)[1]
Purity (TLC) ≥ 98 %[1]
Assay (HPLC, area%) ≥ 98.0 % (a/a)[1]
Assay (Acidimetric) ≥ 97.0%[1]
Water (K.F.) ≤ 1.00 %[1]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[1]

Role in Peptide Synthesis and Drug Development

The unique properties of the cyclohexylalanine residue make this compound a valuable building block in the design of peptide-based therapeutics.

Enhancing Metabolic Stability

Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of Cha provides steric hindrance, shielding the adjacent peptide bonds from enzymatic cleavage.[5] This increased resistance to degradation leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide drug.

Modulating Peptide Conformation and Bioactivity

The incorporation of Cha can impose conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor. For example, the introduction of cyclohexylalanine has been successfully employed in the development of metabolically stable and potent analogs of apelin, a peptide involved in cardiovascular regulation.[4][5] These analogs show prolonged effects due to their enhanced stability and receptor interaction.

Application in Targeting Mitochondrial Dysfunction

Recent research has highlighted the use of cyclohexylalanine-containing peptides in targeting mitochondrial dysfunction.[8][9] The hydrophobic nature of Cha facilitates the interaction of these peptides with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[8][9] By binding to cardiolipin, these peptides can help preserve the structure of the mitochondrial cristae, reduce the production of reactive oxygen species (ROS), and enhance ATP generation, offering a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[8][9]

Experimental Protocols

The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence via manual Fmoc solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

The cyclical process of Fmoc-SPPS involves the swelling of the resin support, deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.

Fmoc_SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Synthesis Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Coupled Purification Purification and Analysis (e.g., RP-HPLC, Mass Spec) Cleavage->Purification

General workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle of this compound

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Place the appropriate resin (e.g., 100-200 mg of Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc group.[2]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. This compound Coupling:

  • In a separate vial, dissolve this compound (e.g., 4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the amino acid solution to activate it.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

  • To confirm the completion of the coupling reaction, a ninhydrin (B49086) (Kaiser) test can be performed. A negative result (beads remain colorless or yellow) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin-bound peptide thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Repetition:

  • The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[2]

  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.

7. Purification:

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation

The incorporation of Cha into peptides can lead to enhanced modulation of signaling pathways due to improved receptor binding and stability. An example is the activation of G-protein coupled receptors (GPCRs), such as the apelin receptor (APJ).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Apelin Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Peptide Cha-Containing Apelin Analog Peptide->GPCR Binding & Activation G_alpha Gα (activated) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Vasodilation) Second_Messenger->Cellular_Response Downstream Signaling

Activation of a GPCR signaling pathway by a Cha-containing peptide.

The general mechanism for the activation of a GPCR by a peptide containing cyclohexylalanine involves the binding of the peptide to the extracellular domain of the receptor.[4] This binding event induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, leading to a specific cellular response.[4] The enhanced stability and binding affinity of Cha-containing peptides can lead to a more sustained and potent activation of these pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with improved therapeutic potential. The incorporation of the cyclohexylalanine residue enhances metabolic stability and can favorably influence peptide conformation, leading to increased bioactivity. The detailed protocols and understanding of its impact on peptide properties provided in this guide are intended to support researchers and drug development professionals in the rational design and synthesis of novel peptide-based therapeutics. The continued exploration of peptides containing this compound is expected to yield new and effective treatments for a wide range of diseases.

References

synthesis and purification of Fmoc-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Cyclohexylalanine

For researchers, scientists, and professionals in drug development, the purity and efficient synthesis of amino acid derivatives are paramount. Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a critical building block in peptide synthesis, prized for its ability to introduce hydrophobicity and conformational rigidity into peptides, thereby enhancing their metabolic stability and biological activity. This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-cyclohexylalanine, complete with detailed experimental protocols, data summaries, and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-cyclohexylalanine is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of the reagent.

PropertyValueReference
Chemical Formula C₂₄H₂₇NO₄--INVALID-LINK--
Molecular Weight 393.48 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
CAS Number 135673-97-1--INVALID-LINK--
Melting Point 125-130 °C--INVALID-LINK--
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate (B1210297), Acetone (B3395972)--INVALID-LINK--, --INVALID-LINK--
Storage 2-8°C, sealed in dry conditions--INVALID-LINK--

Synthesis of Fmoc-L-Cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved through the reaction of L-cyclohexylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. The Fmoc group protects the α-amino group of the amino acid during peptide synthesis.

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol is adapted from general procedures for the Fmoc protection of amino acids.

Materials:

  • L-Cyclohexylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-cyclohexylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Add the Fmoc-OSu solution dropwise to the L-cyclohexylalanine solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude Fmoc-L-cyclohexylalanine.

Synthesis_Workflow cluster_synthesis Synthesis A Dissolve L-Cyclohexylalanine in NaHCO3 solution C Mix and React (4-6 hours) A->C B Dissolve Fmoc-OSu in Acetone B->C D Remove Acetone C->D E Wash with Ethyl Acetate D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine & Dry G->H I Evaporate Solvent H->I J Crude this compound I->J

Caption: Workflow for the synthesis of Fmoc-L-cyclohexylalanine.

Purification of Fmoc-L-Cyclohexylalanine

Purification of the crude product is crucial to remove unreacted starting materials and by-products, ensuring high purity for subsequent use in peptide synthesis.[1] The primary methods for purification are crystallization and column chromatography.

Experimental Protocol: Purification by Crystallization

This protocol is based on general methods for the crystallization of Fmoc-amino acids.

Materials:

  • Crude Fmoc-L-cyclohexylalanine

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude Fmoc-L-cyclohexylalanine in a minimal amount of hot ethanol.

  • Slowly add water to the solution until it becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a cold ethanol/water mixture.

  • Dry the purified Fmoc-L-cyclohexylalanine under vacuum.

Purification_Workflow cluster_purification Purification A Dissolve Crude Product in Hot Ethanol B Add Water (until turbid) A->B C Reheat to Clarity B->C D Cool to Crystallize C->D E Filter Crystals D->E F Wash with Cold Ethanol/Water E->F G Dry Under Vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of Fmoc-L-cyclohexylalanine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-L-cyclohexylalanine.

Analysis MethodExpected Results
¹H NMR Characteristic peaks for the fluorenyl group (approx. 7.2-7.8 ppm), the methoxy (B1213986) protons (approx. 4.2-4.5 ppm), the α-proton of the amino acid (approx. 4.1-4.3 ppm), and the cyclohexyl protons (approx. 0.8-1.8 ppm).
¹³C NMR Resonances corresponding to the carbonyl carbon (approx. 176 ppm), the carbons of the fluorenyl group (approx. 119-144 ppm), the methoxy carbon (approx. 67 ppm), the α-carbon (approx. 54 ppm), and the carbons of the cyclohexyl ring (approx. 25-41 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 393.48 g/mol .
Optical Rotation Specific rotation value should be determined to confirm the enantiomeric purity. The L-enantiomer is expected to be levorotatory.
Purity (HPLC) ≥98%

Conclusion

The synthesis and purification of Fmoc-L-cyclohexylalanine are well-established processes that can be reliably performed in a laboratory setting. The protocols provided in this guide offer a solid foundation for researchers to produce high-purity this compound, a valuable reagent in the development of novel peptide-based therapeutics. Adherence to detailed experimental procedures and thorough analytical characterization are critical for ensuring the quality and consistency of the final product.

References

solubility of Fmoc-Cha-OH in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Fmoc-Cha-OH in Organic Solvents

Introduction

N-α-Fmoc-L-cyclohexylalanine (this compound) is an unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the cyclohexylalanine residue can impart unique conformational constraints and increase the hydrophobicity of peptides, which is often desirable in the design of peptidomimetics and other therapeutic peptides. A critical parameter for the successful application of this compound in SPPS is its solubility in the various organic solvents used for coupling reactions and stock solution preparation. This technical guide provides a comprehensive overview of the solubility of this compound, methods for its determination, and a workflow for solvent selection.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 125-130 °C

Solubility of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in SPPS, influencing the efficiency of coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. Generally, Fmoc-amino acids are soluble in polar aprotic solvents commonly used in peptide synthesis[2].

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some data points have been reported by commercial suppliers. The following table summarizes the available quantitative data and provides qualitative information for other common solvents.

SolventChemical ClassQuantitative SolubilityMolar Concentration (M)Qualitative Assessment
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 mg/mL[1]~0.254 MHighly Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic~197 mg/mL (0.5 M)[3]0.5 MHighly Soluble
N-Methyl-2-pyrrolidone (NMP) Polar AproticData not availableData not availableExpected to be soluble
Dichloromethane (DCM) ChlorinatedData not availableData not availableExpected to have limited solubility
Tetrahydrofuran (THF) EtherData not availableData not availableExpected to have limited solubility
Acetonitrile (ACN) NitrileData not availableData not availableExpected to have limited solubility
Ethyl Acetate (EtOAc) EsterData not availableData not availableExpected to have poor solubility

Note: The solubility in DMF was calculated based on a supplier's analysis note indicating that 1 mmole is "clearly soluble" in 2 mL of DMF.[3] The solubility in other solvents should be determined experimentally.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, can be used to determine the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Mechanical shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath) set to a standard temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess this compound into a vial B Add a known volume of the test solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Centrifuge the sample D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot (0.22 µm filter) F->G H Dilute the filtered sample with mobile phase G->H I Inject sample into HPLC H->I J Quantify concentration using a calibration curve I->J K Calculate solubility (mg/mL or M) J->K

Figure 1. Experimental workflow for determining the solubility of this compound.
Detailed Procedure

a. Preparation of Saturated Solution:

  • Add an excess amount of this compound (e.g., 20-30 mg, ensuring undissolved solid will remain) to a glass vial. The exact mass should be recorded.

  • Pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

  • Securely cap the vial and place it in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

b. Sample Collection and Preparation:

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Centrifuge the vial to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

c. Quantification by HPLC:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

  • Inject the diluted sample solution into the HPLC system under the same conditions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

Logical Framework for Solvent Selection

The choice of solvent in peptide synthesis is dictated by several factors, with the solubility of the Fmoc-amino acid being a primary consideration. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

G Start Start: Need to dissolve This compound for SPPS CheckData Consult known solubility data Start->CheckData SelectSolvent Select primary solvent (e.g., DMF, NMP) CheckData->SelectSolvent Data available PerformExp Experimentally determine solubility in alternative solvents or mixtures CheckData->PerformExp Data unavailable TestSolubility Is solubility >0.2 M and visually clear? SelectSolvent->TestSolubility UseSolvent Proceed with selected solvent for coupling TestSolubility->UseSolvent Yes ConsiderMixture Consider solvent mixture (e.g., DMF/DCM) TestSolubility->ConsiderMixture No End End: Solvent system optimized UseSolvent->End ConsiderMixture->PerformExp Reassess Re-evaluate solubility PerformExp->Reassess Reassess->UseSolvent Yes Fail End: Alternative strategy may be required Reassess->Fail No

Figure 2. Logical workflow for solvent selection for this compound.

Conclusion

This compound exhibits high solubility in common polar aprotic solvents such as DMSO and DMF, which are standard in solid-phase peptide synthesis. For less common solvents or when precise concentrations are required, a systematic experimental approach using the shake-flask method combined with HPLC analysis is recommended. A thorough understanding and verification of solubility are paramount to ensure the efficiency and success of peptide synthesis protocols involving this compound.

References

Structural Elucidation of Fmoc-Cha-OH: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a synthetic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can impart unique conformational constraints and hydrophobic properties to peptides, making it a valuable tool in drug design and development. Accurate structural characterization of this compound is paramount to ensure the integrity and purity of the final peptide products. This technical guide provides an in-depth overview of the structural analysis of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₂₄H₂₇NO₄[1]
Molecular Weight 393.48 g/mol [1]
CAS Number 135673-97-1[1]
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for the protons in this compound. These values are based on the analysis of similar Fmoc-protected amino acids and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Fmoc-H97.8 - 7.9d~7.5
Fmoc-H4, H57.6 - 7.7d~7.5
Fmoc-H1, H87.3 - 7.4t~7.4
Fmoc-H2, H7, H3, H67.2 - 7.3m
NH5.1 - 5.3d~8.0
α-CH4.3 - 4.5m
Fmoc-CH₂4.2 - 4.4m
Fmoc-CH4.1 - 4.2t~6.8
β-CH₂1.5 - 1.7m
Cyclohexyl-CH1.6 - 1.8m
Cyclohexyl-CH₂0.8 - 1.3m
Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are listed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)174 - 176
C=O (Fmoc)156 - 157
Fmoc Aromatic (quaternary)143 - 145
Fmoc Aromatic (quaternary)141 - 142
Fmoc Aromatic127 - 128
Fmoc Aromatic125 - 126
Fmoc Aromatic120 - 121
Fmoc-CH₂66 - 68
α-CH54 - 56
Fmoc-CH47 - 48
β-CH₂39 - 41
Cyclohexyl-CH33 - 35
Cyclohexyl-CH₂25 - 27
Cyclohexyl-CH₂24 - 26
Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Acquire a ¹H NMR spectrum using a standard pulse sequence.
  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase the resulting spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in structural assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like Fmoc-protected amino acids.

Expected Mass Spectrometry Data
Ion m/z (calculated) Description
[M+H]⁺394.2013Protonated molecular ion
[M+Na]⁺416.1832Sodium adduct
[M+K]⁺432.1572Potassium adduct
[M-H]⁻392.1867Deprotonated molecular ion
Predicted Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The predictable fragmentation of the Fmoc group is a key diagnostic feature.

G M_H [M+H]⁺ m/z 394.2 Fragment1 [M+H - C₁₅H₁₀O₂]⁺ (Loss of Dibenzofulvene) m/z 216.1 M_H->Fragment1 - 178.1 Da Fragment2 [C₁₄H₉]⁺ (Fluorenyl cation) m/z 179.1 M_H->Fragment2 - CO₂ - Cha Fragment3 [Cha+H]⁺ m/z 172.1 Fragment1->Fragment3 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

2. Mass Spectrometer Setup:

  • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

3. Data Acquisition:

  • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
  • For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

4. Data Analysis:

  • Identify the molecular ion and common adducts in the full scan spectrum.
  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the Fmoc group and the cyclohexylalanine moiety.

Integrated Structural Analysis Workflow

The combination of NMR and MS provides a comprehensive structural characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS and MS/MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural integrity of this compound is critical for its successful application in peptide synthesis. The orthogonal analytical techniques of NMR spectroscopy and mass spectrometry provide a robust framework for the comprehensive characterization of this important synthetic amino acid. By following the detailed protocols and utilizing the expected spectral data presented in this guide, researchers can confidently verify the identity and purity of their this compound starting material, thereby ensuring the quality and reliability of their downstream peptide synthesis endeavors.

References

The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, improved receptor affinity, and greater biological efficacy is paramount. The incorporation of non-canonical amino acids represents a powerful strategy to achieve these goals. Among these, cyclohexylalanine (Cha), an analog of phenylalanine with a saturated cyclohexyl ring instead of a phenyl group, has emerged as a critical tool for peptide chemists and drug developers. Its unique structural properties impart significant advantages, transforming transient and fragile peptides into robust and potent therapeutic candidates. This guide delves into the multifaceted role of cyclohexylalanine in modifying peptide structure and function, providing a comprehensive overview of its impact on conformation, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Structural and Functional Impact of Cyclohexylalanine Integration

The substitution of natural amino acids with cyclohexylalanine profoundly influences a peptide's physicochemical and biological properties. The bulky and hydrophobic nature of the cyclohexyl side chain is a key determinant of these effects.

Conformational Control and Structural Rigidity

The incorporation of cyclohexylalanine can induce significant conformational changes in the peptide backbone. The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide chain, often leading to more defined secondary structures.[1][2] This is particularly evident in the promotion of helical and turn conformations, which can be crucial for receptor recognition and binding.[2] By locking the peptide into a bioactive conformation, Cha can enhance receptor affinity and selectivity.[1]

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[3] Cyclohexylalanine, especially in its D-isomeric form (D-Cha), provides a powerful solution to this challenge. The bulky cyclohexyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[3] Furthermore, proteases are highly specific for L-amino acids, making peptides containing D-amino acids significantly less susceptible to enzymatic cleavage.[3] This enhanced stability leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[3]

Modulation of Biological Activity

The structural modifications induced by cyclohexylalanine directly translate to altered biological function. The enhanced hydrophobicity can improve a peptide's ability to interact with lipid membranes and hydrophobic pockets within target receptors.[1][4] This has been successfully exploited in the design of various bioactive peptides:

  • Mitochondrial Targeting: In the development of peptides targeting mitochondrial dysfunction, the inclusion of Cha has been shown to enhance selective recognition and interaction with cardiolipin (B10847521) in the inner mitochondrial membrane.[5][6] This leads to the preservation of mitochondrial structure and function.[5][6]

  • Receptor Agonism and Antagonism: The incorporation of Cha has been instrumental in developing potent apelin receptor agonists and neurokinin-1 (NK1) receptor antagonists.[1][7] In these cases, the cyclohexyl group is believed to engage in critical hydrophobic interactions within the receptor binding pocket, thereby increasing affinity and activity.[7]

Quantitative Data on Cyclohexylalanine-Modified Peptides

The following tables summarize the quantitative impact of cyclohexylalanine incorporation on key peptide parameters, providing a clear comparison for researchers.

Peptide/AnalogModificationReceptor Binding Affinity (Ki, nM)In vitro Antagonist Activity (IC50, nM)Source(s)
Hypothetical NK1 Receptor Antagonist P-1D-Cyclohexylalanine (D-Cha) at Position X1.22.5[7]
Hypothetical NK1 Receptor Antagonist P-2D-Phenylalanine at Position X8.515.2[7]
Hypothetical NK1 Receptor Antagonist P-3D-Alanine at Position X50.398.7[7]

Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series. Note: This data is hypothetical and for illustrative purposes to demonstrate the typical trend observed with D-Cha incorporation.[7]

PeptideModificationPlasma Half-life (t1/2)Source(s)
Native Apelin-17None< 5 minutes[8]
Apelin-17 AnalogL-Cyclohexylalanine incorporationSignificantly increased[1]

Table 2: In Vitro Stability of Apelin-17 Analogues. Note: The D-isomer is anticipated to show even greater stability.[1]

PeptideModificationApparent Dissociation Constant (KD)Source(s)
Original Menin Binding PeptideNone3800 nM[9]
Hit 1Cyclobutyl alanine (B10760859) at position 234 nM[9]
Hit 6Cyclohexyl alanine at position 240 nM[9]

Table 3: Binding Affinity of Menin-binding Peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of cyclohexylalanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin[10]

  • Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)[7]

  • N,N-Dimethylformamide (DMF)[7]

  • Dichloromethane (DCM)[7]

  • 20% Piperidine (B6355638) in DMF[10]

  • N,N-Diisopropylethylamine (DIPEA)[10]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)[10] or HBTU/HOBt[3][4]

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)[7]

  • Cold diethyl ether[3]

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[3]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-Cha-OH), 3 equivalents of HOBt, and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.[3]

    • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Due to the steric bulk of the cyclohexyl group, a longer coupling time or double coupling may be necessary.[4] Monitor the reaction using a Kaiser test.[7]

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).[3]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc-deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3][7]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][7]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[3]

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.

Materials:

  • Synthesized peptide

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.

  • Data Analysis: Quantify the percentage of intact peptide remaining at each time point relative to the amount at time zero. Calculate the peptide's half-life (t1/2) in plasma.

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key processes and pathways related to the study of cyclohexylalanine-modified peptides.

experimental_workflow_spps cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat per Amino Acid) cluster_final_steps Final Steps Resin Rink Amide MBHA Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Kaiser_Test->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

signaling_pathway_mitochondrial_dysfunction cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Events cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H2O2) CL_Remodeling Cardiolipin (CL) Remodeling Oxidative_Stress->CL_Remodeling Cristae_Disruption Cristae Disruption CL_Remodeling->Cristae_Disruption Mito_Function_Restored Mitochondrial Function Restored IMM_Leakage IMM Permeabilization Cristae_Disruption->IMM_Leakage ROS_Production Increased ROS Production IMM_Leakage->ROS_Production ATP_Decline Decreased ATP Synthesis IMM_Leakage->ATP_Decline ROS_Production->Oxidative_Stress Positive Feedback Cell_Survival Cell Survival Cha_Peptide Cyclohexylalanine- Containing Peptide (e.g., CMP3013) Cha_Peptide->CL_Remodeling Inhibits Cha_Peptide->Cristae_Disruption Prevents

Caption: Signaling in Mitochondrial Dysfunction and Peptide Intervention.

Conclusion

Cyclohexylalanine is a powerful and versatile tool in the arsenal (B13267) of peptide chemists and drug developers. Its incorporation into peptide sequences offers a reliable strategy to overcome the inherent limitations of native peptides, particularly their poor stability. By enforcing conformational rigidity, enhancing proteolytic resistance, and improving interactions with biological targets, cyclohexylalanine plays a pivotal role in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide provide a solid foundation for the strategic application of this unique amino acid in the ongoing quest for more effective and durable peptide-based drugs.

References

Unlocking Novel Therapeutics: An In-depth Technical Guide to the Application of Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, overcoming their inherent limitations and unlocking their full therapeutic potential. This guide provides a comprehensive technical overview of the strategies, applications, and experimental methodologies central to the design of novel peptide-based therapeutics using unnatural amino acids.

Enhancing Peptide Properties with Unnatural Amino Acids

The introduction of UAAs into peptide sequences offers a powerful toolkit to address the primary challenges associated with peptide therapeutics, namely their poor stability, low bioavailability, and rapid clearance. Strategic incorporation of UAAs can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile.

Improving Stability and Half-Life

A major hurdle in the clinical development of peptide drugs is their susceptibility to proteolytic degradation. The replacement of natural L-amino acids with UAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, can render peptides resistant to enzymatic cleavage, thereby extending their circulating half-life.[1][2][3] For instance, the modification of gonadotropin-releasing hormone (GnRH) with unnatural amino acids has been shown to dramatically increase its half-life from minutes to hours.[1]

Enhancing Potency and Selectivity

UAAs can be used to constrain the conformational flexibility of peptides, locking them into a bioactive conformation that enhances binding affinity and selectivity for their target. Techniques like peptide stapling, which involves introducing a covalent linkage between two amino acid side chains using UAAs, can stabilize α-helical structures crucial for many protein-protein interactions.[4][5] Furthermore, the unique side chains of UAAs can introduce novel interactions with the target receptor, leading to increased potency.

Modulating Physicochemical Properties

The chemical diversity of UAAs allows for the fine-tuning of a peptide's physicochemical properties, such as solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME). By rationally selecting UAAs, researchers can optimize a peptide's drug-like characteristics.[6][7]

Quantitative Impact of Unnatural Amino Acids on Peptide Performance

The benefits of incorporating UAAs into peptides are not merely qualitative. A growing body of literature provides quantitative evidence of their impact on key therapeutic parameters. The following tables summarize comparative data for several peptides where the introduction of UAAs has led to measurable improvements in their biological activity and stability.

Peptide/AnalogTargetModificationIC50 / EC50Binding Affinity (Kd)Half-LifeReference
GLP-1 GLP-1 ReceptorNative~2.3 nM (EC50)-~2 min[8]
LiraglutideGLP-1 ReceptorAcylation with C16 fatty acid~0.7 nM (EC50)-~13 h[8]
SemaglutideGLP-1 ReceptorAcylation with C18 fatty acid and Aib substitution~0.4 nM (EC50)-~168 h[8]
Compstatin Complement C3Native240 µM (IC50)--[9]
Compstatin AnalogComplement C3N-methylation and unnatural amino acid substitution4 nM (IC50)--[9]
p53 Peptide MDM2Unstapled1.3 µM (Kd)1.3 µM-
Stapled p53 PeptideMDM2Hydrocarbon stapling with α,α-disubstituted UAAs0.03 µM (Kd)0.03 µM-

Table 1: Comparative analysis of native peptides and their analogs containing unnatural amino acids. This table highlights the significant improvements in potency (lower IC50/EC50 and Kd values) and half-life achieved through the incorporation of UAAs.

Experimental Protocols

The successful application of UAAs in peptide design relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments, from the synthesis of UAA-containing peptides to their characterization and evaluation.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a short peptide incorporating a generic Fmoc-protected unnatural amino acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected unnatural amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

  • Syringe reaction vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the syringe reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Shake for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (natural or unnatural) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease.

Materials:

  • Peptide stock solution (in a suitable buffer, e.g., PBS)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the protease solution to a final desired concentration. A control reaction without the protease should be set up in parallel.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

    • The percentage of remaining peptide at each time point can be calculated by integrating the peak area.

    • The half-life of the peptide can be determined by plotting the percentage of remaining peptide against time.

  • Fragment Analysis (Optional): Collect the fractions from the HPLC and analyze by mass spectrometry to identify the cleavage sites.[1][10]

Characterization of UAA-containing Peptides by MALDI-TOF Mass Spectrometry

This protocol provides a basic workflow for the analysis of a purified UAA-containing peptide using MALDI-TOF MS.

Materials:

  • Purified peptide sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the purified peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected peptide mass. The instrument should be calibrated using a standard peptide mixture.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide from the acquired spectrum.

    • Compare the experimental mass with the theoretical mass calculated for the UAA-containing peptide to confirm its identity.[11][12][13][14]

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the Graphviz DOT language, depict key concepts in the application of unnatural amino acids in peptide design.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating UAA) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS) Purification->MS Purity HPLC Purity Analysis Purification->Purity Stability Proteolytic Stability Assay Purification->Stability Binding Binding Assay (e.g., SPR, ELISA) Stability->Binding Activity In Vitro/In Vivo Activity Binding->Activity GPCR_signaling Peptide UAA-Modified Peptide Antagonist GPCR GPCR Peptide->GPCR Blocks agonist binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

References

Spectroscopic and Synthetic Profile of Fmoc-L-cyclohexylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH). This derivative of the non-proteinogenic amino acid L-cyclohexylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce hydrophobicity and conformational constraints into peptides, thereby enhancing their metabolic stability and receptor affinity. This document serves as a practical resource, presenting key spectroscopic data in a structured format, detailing experimental protocols, and illustrating the synthetic and analytical workflow.

Core Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for Fmoc-L-cyclohexylalanine, based on the analysis of its constituent chemical moieties and comparison with structurally similar Fmoc-protected amino acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for Fmoc-L-cyclohexylalanine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented in Table 1. The spectrum is characterized by signals from the aromatic protons of the fluorenyl group, the aliphatic protons of the cyclohexyl ring, and the chiral α-proton of the amino acid backbone.

Table 1: Expected ¹H NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Cyclohexyl (CH₂)0.8 - 1.8MultipletOverlapping signals from the multiple methylene (B1212753) groups in the cyclohexyl ring.
β-CH₂1.5 - 1.9MultipletProtons on the carbon adjacent to the cyclohexyl ring.
α-CH4.0 - 4.5MultipletThe chemical shift is influenced by the adjacent carboxyl and protected amine groups.
Fmoc-CH4.2 - 4.4TripletMethylene protons of the Fmoc protecting group.
Fmoc-CH₂4.4 - 4.6DoubletMethylene protons of the Fmoc protecting group.
Fmoc-Aromatic CH7.2 - 7.9MultipletAromatic protons of the fluorenyl group, typically appearing as a series of doublets and triplets.
NH5.0 - 7.0DoubletAmide proton, the chemical shift can be broad and is solvent-dependent.
COOH10.0 - 13.0Singlet (broad)Carboxylic acid proton, often broad and may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Table 2 outlines the anticipated chemical shifts for the distinct carbon atoms in Fmoc-L-cyclohexylalanine.

Table 2: Expected ¹³C NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

Carbon Assignment Expected Chemical Shift (δ, ppm)
Cyclohexyl (CH₂)25 - 35
β-CH₂~40
α-CH50 - 60
Fmoc-CH~47
Fmoc-CH₂~67
Fmoc-Aromatic CH120 - 128
Fmoc-Aromatic Quaternary C141 - 144
Carbonyl (C=O, Urethane)~156
Carbonyl (C=O, Carboxyl)170 - 176
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Fmoc-L-cyclohexylalanine (Molecular Formula: C₂₄H₂₇NO₄), the expected monoisotopic mass is approximately 393.19 g/mol .

Table 3: Mass Spectrometry Data for Fmoc-L-cyclohexylalanine

Parameter Expected Value
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol [1]
Monoisotopic Mass 393.1940 g/mol
Expected [M+H]⁺ 394.2013
Expected [M+Na]⁺ 416.1832
Common Fragments m/z 179 (fluorenylmethyl cation), m/z 222 (M - fluorenylmethylene), loss of CO₂ (44 Da)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fmoc-L-cyclohexylalanine will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the urethane (B1682113), the C=O of both the urethane and carboxylic acid, and the aromatic C-H and C=C bonds of the Fmoc group.

Table 4: Key Infrared Absorption Bands for Fmoc-L-cyclohexylalanine

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Urethane)3300 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2950Strong
C=O (Urethane)1680 - 1720Strong
C=O (Carboxylic Acid)1700 - 1730Strong
C=C (Aromatic)1450 - 1600Medium

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-L-cyclohexylalanine and the acquisition of the corresponding spectroscopic data.

Synthesis of Fmoc-L-cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved by reacting L-cyclohexylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

  • L-cyclohexylalanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Hexanes

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-cyclohexylalanine in a 10% aqueous solution of sodium carbonate in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A white precipitate of Fmoc-L-cyclohexylalanine should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Fmoc-L-cyclohexylalanine as a white solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified Fmoc-L-cyclohexylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

  • Acquisition: Analyze the sample using an ESI-TOF (Time-of-Flight) or ESI-Q-TOF (Quadrupole-Time-of-Flight) mass spectrometer to obtain high-resolution mass data.

Infrared Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Fmoc-L-cyclohexylalanine.

G Workflow for Synthesis and Characterization of Fmoc-L-cyclohexylalanine cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start L-cyclohexylalanine + Fmoc-Cl/Fmoc-OSu reaction Reaction in basic solution start->reaction workup Aqueous work-up & extraction reaction->workup purification Recrystallization workup->purification product Pure Fmoc-L-cyclohexylalanine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy (FTIR) product->ir data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final_report Technical Data Report data_analysis->final_report

References

Understanding the Hydrophobicity of the Cyclohexylalanine Side Chain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-cyclohexylalanine (Cha) is a critical tool in modern medicinal chemistry and drug design. Its unique cyclohexyl side chain imparts a significant degree of hydrophobicity, profoundly influencing the physicochemical properties of peptides and peptidomimetics. This technical guide provides a comprehensive analysis of the hydrophobicity of the cyclohexylalanine side chain, offering quantitative data, detailed experimental protocols for its characterization, and insights into its application in modulating biological signaling pathways. The strategic incorporation of cyclohexylalanine can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles of therapeutic peptides.

Introduction

Hydrophobicity is a primary driving force in protein folding, ligand-receptor binding, and membrane translocation. The ability to precisely modulate the hydrophobic character of peptides is paramount in drug discovery. L-cyclohexylalanine, a synthetic amino acid, serves as a valuable building block for this purpose. It is structurally analogous to L-phenylalanine, with the phenyl ring hydrogenated to a cyclohexyl group. This seemingly subtle modification has significant implications for the molecule's spatial and hydrophobic properties, making it a powerful tool for enhancing the therapeutic potential of peptide-based drugs. This guide will delve into the core aspects of cyclohexylalanine's hydrophobicity, providing researchers with the necessary information to effectively utilize this unique amino acid in their work.

Physicochemical Properties of L-Cyclohexylalanine

The defining feature of L-cyclohexylalanine is its bulky and non-polar cyclohexyl side chain. This aliphatic ring system is responsible for its pronounced hydrophobic character. Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Polar Surface Area (PSA) 63.3 Ų[1]
Calculated logP (XLogP3) 1.91[1]
Experimental logP -0.72
pKa (Strongest Acidic) 2.73 (Predicted)
pKa (Strongest Basic) 9.52 (Predicted)

Note on LogP Discrepancy: The significant difference between the calculated (1.91) and experimental (-0.72) LogP values highlights a crucial concept in hydrophobicity measurement. LogP is typically calculated for the neutral form of a molecule. However, amino acids are zwitterionic at physiological pH. The experimental value is likely a reflection of the distribution coefficient (LogD), which accounts for all ionic species at a given pH. For ionizable compounds like amino acids, LogD is a more physiologically relevant measure of lipophilicity.[2][3][4] The negative LogD value suggests that while the cyclohexyl side chain is hydrophobic, the overall molecule still possesses significant aqueous solubility due to its charged amino and carboxyl groups.

Quantifying the Hydrophobicity of the Cyclohexylalanine Side Chain

Experimental Protocol: Determination of a Hydrophobicity Index by RP-HPLC

This protocol describes a method to determine a chromatographic hydrophobicity index (HI) for an amino acid, which can be used to compare the hydrophobicity of cyclohexylalanine to other natural and non-natural amino acids. The principle lies in the fact that in RP-HPLC, more hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times.[5][8]

Objective: To determine the relative hydrophobicity of L-cyclohexylalanine compared to L-phenylalanine and other amino acids.

Materials:

  • Analytical RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • N-acetylated amino acids (e.g., N-acetyl-L-cyclohexylalanine, N-acetyl-L-phenylalanine, etc.). N-acetylation is used to cap the N-terminus, making the retention behavior more dependent on the side chain.[9]

  • Reference peptides with and without cyclohexylalanine substitution.

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each N-acetylated amino acid in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Acquisition: Inject equal volumes of each sample and record the retention time (tR).

  • Calculation of Hydrophobicity Index (HI): The retention time itself is a direct indicator of relative hydrophobicity under the specified conditions. To create a more formal index, the retention time of a reference compound (e.g., N-acetyl-glycine) can be subtracted from the retention times of the other amino acids.[10]

    • HI = tR(amino acid) - tR(glycine)

Expected Outcome: It is expected that N-acetyl-L-cyclohexylalanine will have a significantly longer retention time and thus a higher hydrophobicity index than N-acetyl-L-phenylalanine, confirming its greater hydrophobicity.[8]

Comparative Hydrophobicity

The hydrogenation of the aromatic ring of phenylalanine to the saturated cyclohexyl ring in cyclohexylalanine removes the polarizable π-electrons of the benzene (B151609) ring, resulting in a more purely aliphatic and hydrophobic side chain. While phenylalanine is considered a very hydrophobic amino acid, the cyclohexyl group of Cha imparts even greater hydrophobicity due to its larger, non-polar, and flexible aliphatic structure.[11][12] This increased hydrophobicity is a key driver for its use in peptide drug design.

Synthesis of L-Cyclohexylalanine

L-cyclohexylalanine is typically synthesized via the catalytic hydrogenation of L-phenylalanine. This method is efficient and preserves the stereochemistry at the α-carbon.

Experimental Protocol: Synthesis of L-Cyclohexylalanine

Reaction: Catalytic hydrogenation of L-phenylalanine.

Materials:

  • L-phenylalanine

  • 50% Acetic Acid

  • Platinum oxide (PtO₂) or 5% Rhodium on Carbon

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure: [13]

  • Dissolve L-phenylalanine in 50% acetic acid in a high-pressure hydrogenation vessel.

  • Add the catalyst (e.g., platinum oxide).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50 kg/cm ²).

  • Heat the reaction mixture (e.g., 40-70°C) with stirring for a specified time (e.g., 2 hours).

  • After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure to yield L-cyclohexylalanine. The product can be further purified by recrystallization.

Impact of Cyclohexylalanine on Peptide and Protein Structure and Function

The incorporation of cyclohexylalanine into a peptide sequence can have profound effects on its structure, stability, and biological activity.

  • Increased Hydrophobicity: As discussed, the primary effect is an increase in the overall hydrophobicity of the peptide, which can enhance its binding to hydrophobic pockets in target receptors.[14]

  • Enhanced Metabolic Stability: The bulky cyclohexyl side chain can provide steric hindrance, protecting adjacent peptide bonds from enzymatic degradation by proteases.

  • Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.

Role in Modulating G-Protein Coupled Receptor (GPCR) Signaling

The unique properties of cyclohexylalanine have been exploited in the design of peptide ligands for G-protein coupled receptors (GPCRs), such as the apelin and somatostatin (B550006) receptors.

Apelin Receptor Signaling

The apelin receptor (APJ) is involved in various physiological processes, including cardiovascular function. Apelin peptides containing cyclohexylalanine have been shown to be potent and stable agonists of the APJ receptor.

Simplified Apelin Receptor Signaling Pathway:

Apelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin Apelin Analog (with Cha) APJ Apelin Receptor (APJ) Apelin->APJ Binding G_protein Gαi/Gq APJ->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Production ↓ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 PKC->ERK Cellular_Response Cellular Response (e.g., Vasodilation) Ca_release->Cellular_Response ERK->Cellular_Response Apelin_Agonism_Workflow start Start: Synthesize Apelin Analog with Cyclohexylalanine assay In vitro Binding Assay (e.g., Radioligand Binding) start->assay functional_assay Functional Assay (e.g., cAMP measurement or Ca²⁺ flux) start->functional_assay stability Plasma Stability Assay start->stability data_analysis Data Analysis and Lead Optimization assay->data_analysis functional_assay->data_analysis stability->data_analysis in_vivo In vivo Studies (e.g., Blood Pressure Measurement) data_analysis->in_vivo Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin Analog (with Cha) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binding G_protein Gαi SSTR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels K⁺ Channels (Activation) Ca²⁺ Channels (Inhibition) G_protein->Ion_Channels MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Production ↓ PKA Protein Kinase A (PKA) cAMP->PKA Activation ↓ Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

References

Commercial Sourcing and Purity of Fmoc-Cha-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of amino acid building blocks is paramount. Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid, is frequently incorporated into peptide structures to enhance hydrophobicity and metabolic stability. This technical guide provides an in-depth overview of the commercial sources, purity specifications, and analytical methodologies for this compound.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of this reagent is predominantly determined by High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of ≥98% or higher. Additional quality control tests may include Thin Layer Chromatography (TLC), acidimetric titration, and determination of enantiomeric purity. The table below summarizes the purity specifications from several prominent commercial vendors.

SupplierStated PurityAnalytical Method(s)
Sigma-Aldrich (Novabiochem) ≥98.0% (HPLC, area%)[1], ≥98% (TLC)[1], ≥97.0% (acidimetric)[1], ≥99.5% (enantiomeric purity)[1]HPLC, TLC, Acidimetric Titration, IR, Water (K.F.)[1]
Santa Cruz Biotechnology ≥98%Not specified[2]
MedchemExpress 99.50%Not specified[3]
Chem-Impex ≥99% (HPLC)HPLC[4]
Watanabe Chemical Industries ≥98% (HPLC), Enantiomer ≤0.5%HPLC[5]
Thermo Scientific Chemicals 98%Not specified[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of L-Cyclohexylalanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A representative protocol is as follows:

  • Dissolution of L-Cyclohexylalanine: L-Cyclohexylalanine is dissolved in a suitable aqueous solvent, such as a mixture of dioxane and water or acetone (B3395972) and water.

  • Basification: The pH of the solution is adjusted to approximately 8.5-9.5 using a base like sodium bicarbonate or sodium carbonate to deprotonate the amino group of the amino acid.

  • Addition of Fmoc Reagent: A solution of Fmoc-OSu (typically 1.1 equivalents) in dioxane or acetone is added dropwise to the amino acid solution while maintaining the pH in the range of 8.5-9.5.[7]

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours (typically 4-8 hours) and monitored for completion using Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is acidified to a pH of 3-4 with a cold 10% citric acid solution.[7] The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine.[7]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound as a solid.[7]

Purification of this compound

The crude product is typically purified by crystallization to remove unreacted starting materials and by-products.

  • Dissolution: The crude this compound solid is dissolved in a minimal amount of a suitable hot solvent, such as toluene (B28343) or ethyl acetate.[7][8]

  • Crystallization: A non-polar solvent, like hexane (B92381) or n-heptane, is added dropwise until turbidity is observed.[7] The solution is then allowed to cool slowly to room temperature and subsequently cooled further (e.g., at 4°C) to induce crystallization.[7]

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.[7][8]

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Column: A C18 stationary phase is commonly employed for the separation.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 5% to 95% B over a specified time.

  • Detection: UV absorbance is monitored at wavelengths such as 214 nm and 280 nm.[1]

  • Sample Preparation: The this compound sample is dissolved in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.[1]

To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for separating the D- and L-enantiomers of Fmoc-protected amino acids.[9]

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: An LC-MS system can be utilized.

  • Ionization: Electrospray ionization (ESI) is a common technique.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the identity of the compound.

Workflow for Sourcing and Quality Control

The following diagram illustrates a typical workflow for the procurement and quality assessment of commercial this compound for use in research and development.

Fmoc_Cha_OH_Workflow cluster_sourcing Sourcing cluster_qc Quality Control Supplier_Selection Supplier Selection Procurement Procurement of this compound Supplier_Selection->Procurement Select based on purity & reputation Incoming_Inspection Incoming Inspection & Documentation Review Procurement->Incoming_Inspection Receive material Purity_Analysis Purity Analysis Incoming_Inspection->Purity_Analysis Proceed if docs are acceptable Identity_Confirmation Identity Confirmation Incoming_Inspection->Identity_Confirmation Release Release for Use Purity_Analysis->Release Meets Purity Spec (e.g., >99%) Quarantine Quarantine/Reject Purity_Analysis->Quarantine Fails Purity Spec Identity_Confirmation->Release Correct MW confirmed Identity_Confirmation->Quarantine Incorrect MW

Caption: Workflow for sourcing and quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly influence the pharmacological properties of peptides. Its unique structure can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor affinity and selectivity through favorable hydrophobic interactions, and modulate peptide conformation by inducing specific secondary structures.

These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS protocols, addressing the challenges associated with its steric bulk and offering optimized procedures for coupling and cleavage to ensure high peptide purity and yield.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of the reagent.

PropertyValue
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Enantiomeric Purity ≥99.5%
Melting Point 125-130 °C
Solubility Soluble in DMF, NMP

Challenges in SPPS with this compound

The primary challenge in incorporating this compound into a peptide sequence is the steric hindrance posed by the bulky cyclohexyl side chain. This can lead to:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.

  • Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support, further hindering subsequent deprotection and coupling steps.

To overcome these challenges, optimization of coupling reagents, reaction times, and protocols is crucial.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving this compound. These are general guidelines and may require further optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.

  • Monitoring: The completion of the deprotection can be monitored by UV spectroscopy of the piperidine wash solutions, which will show the characteristic absorbance of the dibenzofulvene-piperidine adduct. A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).

Protocol 2: Optimized Coupling of this compound

Due to the steric hindrance of this compound, a standard coupling protocol may not be sufficient. The following protocol utilizes a more potent coupling reagent and optimized conditions.

Reagents:

  • This compound (3-5 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Extended Coupling Time: Due to the steric hindrance, extend the coupling time to 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended. Drain the reaction solution, wash the resin with DMF (3-5 times), and repeat steps 2-4 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Cleavage of Peptides Containing Cyclohexylalanine

The hydrophobic nature of cyclohexylalanine-containing peptides requires careful selection of a cleavage cocktail to ensure efficient cleavage and deprotection while minimizing side reactions.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Cys, Met, or Trp)

  • Phenol (optional)

  • Cold diethyl ether

Recommended Cleavage Cocktail (Reagent K):

  • TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/w/v/v/v)

Alternative "Odorless" Cleavage Cocktail (Reagent B):

  • TFA / Phenol / Water / TIS (88:5:5:2 v/v/v/v) - Note: Less effective at preventing methionine oxidation.

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues or other sensitive amino acids, the cleavage time may need to be extended.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for this compound is limited, the following table provides a comparative overview of the efficiency of common coupling reagents for other sterically hindered amino acids, which can serve as a guide.

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered Couplings
HATU (HOAt)DIPEA, Collidine30 min - 2 hrExcellent
HBTU (HOBt)DIPEA, Collidine1 - 4 hrGood
HCTU (6-Cl-HOBt)DIPEA, Collidine30 min - 2 hrVery Good
PyBOP (HOBt)DIPEA, Collidine1 - 4 hrGood
DIC/Oxyma OxymaPure-1 - 4 hrModerate to Good

Data synthesized from multiple sources to provide a comparative overview.

Table 2: Recommended Cleavage Cocktails for Hydrophobic Peptides

The choice of cleavage cocktail is critical for peptides containing hydrophobic residues like cyclohexylalanine and other sensitive amino acids.

Reagent CocktailCompositionRecommended for
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Peptides with Arg(Mtr/Pmc), Trp, Cys, Met
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides with sensitive residues
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)"Odorless" alternative, good for Trp, Cys; less effective for Met
TFA/TIS/H₂O (95:2.5:2.5)Peptides without sensitive residues (e.g., Cys, Met, Trp)

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat for next amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Incomplete Coupling of This compound (Positive Kaiser Test) Cause Potential Cause? Start->Cause Steric_Hindrance Steric Hindrance Cause->Steric_Hindrance Most Likely Aggregation Peptide Aggregation Cause->Aggregation Activation Suboptimal Activation Cause->Activation Solution_SH Use Potent Activator (HATU, HCTU) Extend Coupling Time (2-4h) Perform Double Coupling Steric_Hindrance->Solution_SH Solution_Agg Use Chaotropic Agents (LiCl) Use 'Magic Mixture' Solvent Elevated Temperature (40-50°C) Aggregation->Solution_Agg Solution_Act Increase Reagent Equivalents (3-5x) Ensure High-Purity Reagents Activation->Solution_Act

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Fmoc Deprotection Strategies for Cyclohexylalanine-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids like cyclohexylalanine (Cha) into peptide sequences is a valuable strategy in drug discovery to enhance metabolic stability, receptor affinity, and overall pharmacokinetic profiles. The bulky and hydrophobic nature of the cyclohexyl side chain, however, presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the crucial Nα-Fmoc deprotection step. Steric hindrance around the alpha-carbon can lead to incomplete Fmoc removal, resulting in deletion sequences and a decrease in the overall purity and yield of the target peptide.

These application notes provide a comprehensive overview of various Fmoc deprotection strategies for peptides containing cyclohexylalanine. We will explore standard and alternative deprotection reagents, present quantitative data to compare their effectiveness, and offer detailed experimental protocols to guide researchers in optimizing the synthesis of these challenging peptides.

Challenges in Fmoc Deprotection of Cyclohexylalanine-Containing Peptides

The primary challenge in the Fmoc deprotection of cyclohexylalanine residues is the steric bulk of the cyclohexyl group. This steric hindrance can impede the access of the base catalyst (typically piperidine) to the acidic proton on the fluorene (B118485) ring of the Fmoc group, slowing down the deprotection reaction. Incomplete deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield.

Comparative Analysis of Fmoc Deprotection Reagents

Several reagents and cocktails can be employed for Fmoc deprotection. The choice of reagent can significantly impact the efficiency of the reaction and the purity of the final peptide.

Deprotection Reagent/CocktailConcentrationTypical Reaction TimeAdvantagesDisadvantages
Piperidine (B6355638) 20% in DMF2 x 10 minStandard, well-established, effective for most amino acids.Can be inefficient for sterically hindered residues, potential for side reactions (e.g., aspartimide formation).
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF2 x 5 minVery fast and effective for sterically hindered residues.Non-nucleophilic (requires a scavenger for dibenzofulvene), can increase racemization and other side reactions if not optimized.
DBU / Piperidine 2% DBU, 2% Piperidine in DMF5 - 10 minCombines the speed of DBU with the scavenging ability of piperidine.[1]Requires careful optimization to balance efficiency and side reactions.
Piperazine / DBU 5% Piperazine, 2% DBU in DMF5 - 10 minSafer alternative to piperidine, very rapid and efficient deprotection.[2]May require optimization for specific sequences.
4-Methylpiperidine (4-MePip) 20% in DMF2 x 10 minSimilar efficacy to piperidine, may offer advantages in certain applications.Less commonly used than piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for initial attempts and for peptides where the cyclohexylalanine residue is not in a particularly challenging sequence context.

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperidine Cocktail

This protocol is recommended for sequences where incomplete deprotection is observed with the standard piperidine method.

Materials:

  • Peptide-resin

  • Deprotection cocktail: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the DBU/piperidine deprotection cocktail to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual reagents.

  • Proceed to the amino acid coupling step.

Protocol 3: Rapid and Efficient Fmoc Deprotection with Piperazine/DBU Cocktail

This protocol offers a highly efficient and safer alternative to piperidine-based methods, particularly for aggregation-prone and sterically hindered sequences.[2]

Materials:

  • Peptide-resin

  • Deprotection cocktail: 5% (w/v) Piperazine and 2% (v/v) DBU in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the piperazine/DBU deprotection cocktail to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual reagents.

  • Proceed to the amino acid coupling step.

Protocol 4: Monitoring Fmoc Deprotection

It is crucial to monitor the completeness of the Fmoc deprotection, especially for challenging residues like cyclohexylalanine. The Kaiser test is a common qualitative method.

Materials:

  • Kaiser test solutions (A, B, and C)

  • Small sample of the peptide-resin

Procedure:

  • After the deprotection and washing steps, take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads with ethanol (B145695) and then with dichloromethane.

  • Allow the beads to dry completely.

  • Add 2-3 drops of each Kaiser test solution to the beads.

  • Heat the sample at 100-120°C for 5 minutes.

  • Interpretation:

    • Blue beads: Incomplete deprotection (free primary amines are present).

    • Yellow/colorless beads: Complete deprotection (no free primary amines).

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct + Base Base Base (e.g., Piperidine) Protonated_Base Protonated Base Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent swell->deprotect agitate Agitate at Room Temperature deprotect->agitate drain Drain Solution agitate->drain wash Wash with DMF drain->wash monitor Monitor Deprotection (e.g., Kaiser Test) wash->monitor coupling Proceed to Amino Acid Coupling monitor->coupling Negative Test incomplete Incomplete Deprotection monitor->incomplete Positive Test repeat_deprotect Repeat Deprotection Cycle incomplete->repeat_deprotect repeat_deprotect->deprotect Decision_Tree start Select Deprotection Strategy for Cha-Peptide is_standard Is the sequence known to be non-problematic? start->is_standard standard_piperidine Use Standard 20% Piperidine Protocol is_standard->standard_piperidine Yes is_hindered Is the Cha residue in a sterically hindered or aggregation-prone sequence? is_standard->is_hindered No / Unknown dbu_piperidine Use DBU/Piperidine Cocktail is_hindered->dbu_piperidine Yes piperazine_dbu Use Piperazine/DBU Cocktail for high efficiency and safety is_hindered->piperazine_dbu Consider for optimal results

References

Application Notes and Protocols for the Incorporation of Fmoc-Cha-OH into Cyclic Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance the therapeutic potential of these molecules. Among these, Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) has emerged as a valuable building block for the synthesis of cyclic peptides and peptidomimetics. The bulky and hydrophobic cyclohexyl side chain of this amino acid derivative imparts crucial physicochemical properties, leading to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles.[1]

Cyclization of peptides is a widely employed strategy to overcome the inherent limitations of their linear counterparts, such as poor stability and low bioavailability.[2] By constraining the peptide backbone, cyclization can lock the molecule in a bioactive conformation, leading to higher receptor affinity and selectivity. The incorporation of this compound into these cyclic structures further amplifies these benefits, making it a key component in the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders.

These application notes provide a comprehensive guide to the incorporation of this compound into cyclic peptides and peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols, quantitative data, and visual workflows are presented to assist researchers in the successful design, synthesis, and characterization of these promising molecules.

Applications in Drug Discovery and Development

The unique structural features of cyclohexylalanine-containing cyclic peptides have led to their exploration in various therapeutic areas:

  • Mitochondrial-Targeted Therapeutics: Peptides incorporating Cha have been designed to selectively target mitochondria, the powerhouses of the cell.[3][4][5][6] Mitochondrial dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Cha-containing peptides can interact with components of the mitochondrial membrane, such as cardiolipin, to restore mitochondrial function and protect against cellular damage.[3][4][5][6]

  • Modulation of Protein-Protein Interactions: The constrained conformation and increased hydrophobicity provided by Cha can enhance the ability of cyclic peptides to disrupt protein-protein interactions (PPIs), which are central to many disease pathways.

  • Enhanced Metabolic Stability: The cyclohexyl side chain provides steric hindrance, protecting the peptide backbone from enzymatic degradation by proteases. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Quantitative Data on this compound Incorporation

The successful incorporation of sterically hindered amino acids like this compound is a critical step in the synthesis of the target peptide. The following tables provide representative data on coupling efficiency and overall yield.

Table 1: Coupling Efficiency of this compound

Coupling ReagentActivatorBaseCoupling Time (min)Coupling Efficiency (%)
HBTUHOBtDIPEA60 - 120>98
HATUHOAtDIPEA45 - 90>99
DICOxyma-60 - 180>97

Data is compiled from typical results in Fmoc-SPPS and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Representative Yields for a Model Cyclic Hexapeptide Containing Cha

Synthesis StepExpected Yield (%)
Linear Peptide Synthesis (crude)70 - 85
On-Resin Cyclization (crude)50 - 70
Cleavage and Deprotection (crude)80 - 95
Purification (final product)20 - 40

Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model cyclic peptide containing this compound using manual Fmoc-SPPS.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support. 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of protected peptide fragments destined for solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (3 equivalents to the resin loading capacity) in DCM.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol (B129727) and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Due to the steric hindrance of the cyclohexyl group, a longer coupling time or a double coupling may be necessary for this compound.

    • Monitor the coupling completion using the Kaiser test. A negative (yellow) result indicates complete coupling.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3.

Protocol 2: Cleavage of the Protected Linear Peptide from the Resin

This protocol describes the cleavage of the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.

Materials:

  • Trifluoroacetic acid (TFA) in DCM (1-5% v/v)

  • DCM

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-5% TFA in DCM for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Dry the peptide under vacuum.

Protocol 3: Solution-Phase Cyclization

This protocol outlines the head-to-tail cyclization of the linear peptide in solution.

Materials:

  • Protected linear peptide

  • DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA

Procedure:

  • Dissolve the protected linear peptide in DMF to a final concentration of 1-5 mM. High dilution favors intramolecular cyclization over intermolecular oligomerization.

  • Add HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Once the cyclization is complete, remove the solvent under reduced pressure.

Protocol 4: Final Deprotection and Purification

This protocol describes the removal of all side-chain protecting groups and the purification of the final cyclic peptide.

Materials:

  • Crude protected cyclic peptide

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the cyclic peptide by RP-HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Visualizations

Signaling Pathway

Mitochondrial_Dysfunction_Pathway Mitochondrial Dysfunction and Therapeutic Intervention cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_intervention Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., H2O2) Cardiolipin Cardiolipin (CL) in Inner Membrane Oxidative_Stress->Cardiolipin Damages ETC Electron Transport Chain (ETC) Cardiolipin->ETC Disrupts Cardiolipin->ETC Restores MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Decreases ETC->MMP Restores ROS Reactive Oxygen Species (ROS) ETC->ROS Increases ETC->ROS Decreases ATP ATP Production MMP->ATP Decreases MMP->ATP Increases Apoptosis Apoptosis ROS->Apoptosis Induces ROS->Apoptosis Inhibits Cha_Peptide Cha-Containing Cyclic Peptide (e.g., CMP3013) Cha_Peptide->Cardiolipin Binds & Protects

Caption: Mitochondrial dysfunction pathway and intervention by Cha-containing peptides.

Experimental Workflow

SPPS_Workflow Workflow for Synthesis of a Cha-Containing Cyclic Peptide Resin_Prep 1. Resin Swelling & First AA Loading (2-CTC Resin) SPPS_Cycle 2. Iterative SPPS Cycles (Fmoc Deprotection & AA Coupling) Resin_Prep->SPPS_Cycle Incorp_Cha 3. Incorporation of this compound SPPS_Cycle->Incorp_Cha Incorp_Cha->SPPS_Cycle Continue SPPS Cleavage_Linear 4. Cleavage of Protected Linear Peptide Incorp_Cha->Cleavage_Linear Cyclization 5. Solution-Phase Cyclization Cleavage_Linear->Cyclization Deprotection 6. Final Deprotection Cyclization->Deprotection Purification 7. RP-HPLC Purification Deprotection->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization Final_Product Final Cyclic Peptide Characterization->Final_Product

Caption: Synthesis workflow for a Cha-containing cyclic peptide.

Conclusion

This compound is a powerful and versatile building block for the synthesis of cyclic peptides and peptidomimetics with enhanced therapeutic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this valuable amino acid into their drug discovery programs. The combination of backbone cyclization and the unique properties of cyclohexylalanine offers a promising strategy to develop next-generation peptide-based therapeutics with improved stability, affinity, and in vivo efficacy.

References

Application Note: Strategic Incorporation of Fmoc-Cha-OH for Enhanced Therapeutic Peptide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Therapeutic peptides represent a unique and potent class of pharmaceuticals, offering high target specificity and efficacy.[1][2] However, their clinical application is often hampered by inherent limitations such as poor metabolic stability and rapid enzymatic degradation.[3] A key strategy to overcome these challenges is the incorporation of unnatural amino acids into the peptide sequence.[1][4] N-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a derivative of the non-proteinogenic amino acid cyclohexylalanine (Cha), has emerged as a critical building block in solid-phase peptide synthesis (SPPS) for enhancing the pharmacological properties of therapeutic peptides.[3][5] Its unique bulky and hydrophobic cyclohexyl side chain imparts significantly improved stability, receptor affinity, and pharmacokinetic profiles.[5][6]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of robust and effective peptide-based therapeutics using the widely adopted Fmoc-SPPS methodology.[7]

Physicochemical Properties and Advantages

This compound is a standard building block for introducing cyclohexylalanine residues during Fmoc-based solid-phase peptide synthesis.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 135673-97-1[8][9]
Molecular Formula C₂₄H₂₇NO₄[8]
Molecular Weight 393.48 g/mol [8]
Appearance White to off-white powder[6]
Purity (HPLC) ≥ 98.0%[8]
Standard Protection N-α-Fmoc[7]
Advantages of Incorporating Cyclohexylalanine (Cha)

The incorporation of Cha into a peptide sequence offers several distinct advantages that directly address the common pitfalls of peptide-based drugs.

  • Enhanced Metabolic Stability: The primary advantage is a significant increase in resistance to enzymatic degradation.[3] The bulky cyclohexyl side chain provides steric hindrance, physically blocking the access of proteolytic enzymes to adjacent peptide bonds.[3] This is effective against both exopeptidases and endopeptidases, prolonging the peptide's in vivo half-life.[3]

  • Improved Receptor Affinity: The hydrophobic nature of the cyclohexyl group can facilitate critical hydrophobic interactions within the binding pockets of target receptors.[5][10] This can lead to increased binding affinity and potency. For example, in neurokinin-1 (NK1) receptor antagonists, the cyclohexyl group is believed to make crucial contacts within the receptor, enhancing antagonistic activity.[5]

  • Favorable Pharmacokinetic Profile: By increasing metabolic stability, the incorporation of Cha can significantly improve a peptide's pharmacokinetic profile, leading to reduced dosing frequency and improved patient compliance.[3][5]

  • Conformational Rigidity: The Cha residue can impart conformational rigidity to the peptide backbone, which can help to lock the peptide into a bioactive conformation for optimal receptor interaction.[11]

Applications in Therapeutic Peptide Development

The strategic use of this compound has been instrumental in the development of potent peptide therapeutics across various disease areas.

Table 2: Examples of Therapeutic Peptides Incorporating Cyclohexylalanine (Cha)

Therapeutic AreaPeptide Target / ClassRole of Cyclohexylalanine (Cha) ResidueReference(s)
Pain Management Delta-Opioid Receptor Antagonists (e.g., TIPP analogues)Increases potency and selectivity.[3][12][3][12]
Oncology / Gastroenterology Somatostatin AnalogsEnhances metabolic stability and can alter receptor subtype selectivity (SSTRs) for treating neuroendocrine tumors.[5][5]
Anti-emetic / Neurology Neurokinin-1 (NK1) Receptor AntagonistsThe hydrophobic side chain makes critical interactions in the receptor binding pocket, increasing affinity and antagonistic activity.[5][5]
Acute Kidney Injury Mitochondrial Dysfunction (e.g., CMP3013)Enhances hydrophobicity, promoting interaction with the inner mitochondrial membrane to rescue mitochondrial function.[10][11][10][11]
Cardiovascular Disease Apelin Receptor (APJ) ActivatorsIncreases the plasma half-life of Apelin-13 analogues by over 40-fold, enhancing proteolytic stability.[13][13]
Target Signaling Pathway Example: G-Protein Coupled Receptors (GPCRs)

Many Cha-containing peptides, such as opioid and NK1 receptor antagonists, target GPCRs. The binding of the peptide ligand induces a conformational change, activating intracellular G-proteins and initiating a downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Inactive) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Generation Peptide Cha-Containing Peptide (Ligand) Peptide->GPCR Binding Response Cellular Response SecondMessenger->Response Signal Transduction

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound follows the standard Fmoc-SPPS workflow. This method involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain on a solid resin support.

Fmoc-SPPS Workflow Diagram

Fmoc_SPPS_Workflow Start Start with Resin (e.g., Rink Amide) Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Check Repeat for each Amino Acid Wash2->Check Check->Deprotection No (Next Cycle) Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Check->Cleavage Yes (Final AA) Purification 7. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification End Final Peptide Purification->End

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Table 3: Essential Materials and Reagents for Fmoc-SPPS

CategoryItemPurpose
Resin Rink Amide or Wang Resin (0.1 - 0.5 mmol/g substitution)Solid support for peptide synthesis
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide Synthesis Grade)Resin swelling, washing, reaction medium
Amino Acids This compound and other required Fmoc-protected amino acidsPeptide building blocks
Deprotection PiperidineReagent for Fmoc group removal
Coupling Reagents HATU, HBTU, or PyBOPActivation of carboxylic acid for coupling
Base N,N-Diisopropylethylamine (DIPEA)Maintains basic conditions for coupling
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)Cleavage from resin, side-chain deprotection
Precipitation Cold Diethyl EtherPrecipitation of crude peptide
Hardware Reaction vessel, automated or manual synthesizer, RP-HPLC system, Mass SpectrometerSynthesis, purification, and analysis
Detailed Synthesis Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide containing a Cha residue.

1. Resin Preparation and Swelling a. Place 100-200 mg of Rink Amide resin (depending on substitution) into a reaction vessel.[14] b. Add 5 mL of DMF to the resin. c. Allow the resin to swell for at least 60 minutes at room temperature with gentle agitation.[15] d. Drain the DMF from the vessel.

2. First Amino Acid Coupling (if resin is not pre-loaded) a. This step is typically required for Wang resin. Rink Amide resin often comes with the Fmoc group attached.[14]

3. Fmoc-SPPS Cycles (Deprotection and Coupling) This cycle is repeated for each amino acid in the sequence, including this compound.

4. Cleavage and Deprotection a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM (3 times) and dry it under vacuum. b. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[16] c. Add 5-10 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[14][16] This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

5. Peptide Precipitation and Purification a. Filter the resin and collect the TFA solution containing the peptide. b. Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether. d. Dry the crude peptide pellet under vacuum. e. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC (RP-HPLC).[11] f. Confirm the mass of the purified peptide using mass spectrometry.

Data Presentation: Comparative Efficacy

The inclusion of Cha can be quantitatively shown to improve biological activity. A study on peptides designed to treat mitochondrial dysfunction compared CMP3013 (containing Cha) with SS-31 (Elamipretide, without Cha).[11]

Table 4: Comparative In Vitro Efficacy in a Cellular Model of Mitochondrial Dysfunction

ParameterCMP3013 (with Cha)SS-31 (without Cha)Experimental ModelReference(s)
Inhibition of Total ROS Production Dose-dependent inhibitionReduces mitochondrial ROSH₂O₂-treated HeLa cells[11]
Cell Permeability High at low nM concentrationsLower than CMP3013HeLa and hTEC cells[10]
Mitochondrial Targeting ~80% localization in mitochondriaTargets mitochondriaHeLa cells[10]

The data indicates that the Cha-containing peptide, CMP3013, exhibits potent effects, which are attributed in part to the enhanced hydrophobicity and membrane interaction conferred by the cyclohexylalanine residues.[10][11]

Conclusion this compound is a powerful and versatile building block for medicinal chemists and peptide scientists. Its incorporation into peptide sequences via standard Fmoc-SPPS protocols is a straightforward and highly effective strategy to confer resistance to enzymatic degradation, enhance receptor binding, and improve the overall pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[3] The protocols and data presented herein provide a solid foundation for the successful application of this valuable unnatural amino acid in modern therapeutic peptide discovery and development.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Peptides with Fmoc-Cyclohexylalanine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering enhanced metabolic stability, receptor affinity, and unique conformational properties.[1] Cyclohexylalanine (Cha), with its bulky and hydrophobic cyclohexyl side chain, is a valuable building block for increasing the in vivo half-life of peptides by providing steric hindrance against enzymatic degradation.[2][3] The use of N-α-Fmoc-3-cyclohexyl-L-alanine (Fmoc-Cha-OH) allows for the seamless integration of this unnatural amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

This document provides a detailed comparison of manual and automated SPPS methodologies for the synthesis of peptides containing this compound. It includes comprehensive protocols, a comparative analysis of key performance indicators, and visualizations of the synthesis workflows to guide researchers in selecting the optimal approach for their specific needs.

Data Presentation: Manual vs. Automated Synthesis

The decision between manual and automated peptide synthesis hinges on factors such as scale, throughput, peptide complexity, and available resources.[4] Automated synthesizers generally offer significant advantages in terms of speed, reproducibility, and reduced labor, while manual synthesis can provide greater flexibility for small-scale and specialized applications.[5]

Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations
Synthesis Time Significantly longer; can take days to weeks for complex peptides.[5]Dramatically shorter; tasks can be completed in hours to days.[5]Automated systems are ideal for high-throughput and large-scale production.[5]
Purity & Yield Highly dependent on operator skill; prone to human error.[5][6]Generally higher and more consistent purity and yield due to precise control.[5]Difficult sequences may result in lower purity in manual synthesis.[5]
Hands-on Time per Cycle 1 - 2 hours[4]5 - 15 minutes (for setup)[4]Automation significantly reduces the need for constant operator attention.
Reproducibility Operator-dependent[4]High[4]Automated systems ensure consistent reaction conditions and reagent delivery.
Reagent Consumption Can be higher due to manual dispensing and extensive washing.[7]Optimized protocols can reduce reagent and solvent waste.[7]Some automated systems can reduce solvent usage by up to 90%.[7]
Flexibility More flexible for small-scale synthesis and non-standard reagents.[5]Less flexible for non-standard protocols, though modern systems offer more options.[5]Manual synthesis allows for on-the-fly optimization for difficult sequences.[5]
Cost Lower initial equipment cost, but can be higher in terms of labor.[7]Higher initial investment, but more cost-effective for high-throughput synthesis.[7]Long-term savings with automation can be achieved through speed and efficiency.[7]

Experimental Protocols

The following are representative protocols for the manual and automated Fmoc-based solid-phase synthesis of a peptide containing this compound.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)

This protocol outlines the general procedure for manually synthesizing a peptide on Rink Amide resin.

1. Resin Swelling:

  • Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.[7]

  • Drain the DMF.[7]

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 7 minutes.[8] Repeat this step once.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).[9]

3. Amino Acid Coupling (incorporating this compound):

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.[9]

  • Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture and agitate for 1-2 minutes.[9]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric bulk of the cyclohexyl side chain, coupling of this compound may be slower than for smaller amino acids.[1]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm complete coupling.[7] If the test is positive (blue beads), recouple the amino acid.

4. Repeat Synthesis Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[10]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[11]

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.[11]

  • Dry the crude peptide pellet under vacuum.[11]

6. Purification:

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol is a generalized procedure for an automated peptide synthesizer.

1. Resin Preparation:

  • Place the appropriate amount of resin (e.g., for a 0.1 mmol scale) in the reaction vessel of the automated synthesizer.[11]

  • Swell the resin in DMF for at least 30 minutes.[11]

2. Automated Synthesis Cycles:

  • Program the peptide sequence into the synthesizer's software.

  • The instrument will automatically perform the following cycles for each amino acid, including this compound:

    • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF.[11]

    • Washing: Wash the resin thoroughly with DMF.[11]

    • Amino Acid Coupling: The synthesizer will deliver a pre-activated solution of the Fmoc-amino acid (e.g., activated with HBTU/DIPEA) to the reaction vessel.[11] Coupling times may be extended for sterically hindered amino acids like this compound.[11]

    • Washing: Wash the resin thoroughly with DMF.[11]

3. Final Cleavage and Deprotection:

  • Once the automated synthesis is complete, the peptide-resin is typically transferred from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Step 5).

4. Purification:

  • Purify the crude peptide using RP-HPLC as described in the manual protocol (Step 6).

Visualizations

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle KaiserTest->Coupling Incomplete Repeat Repeat for Next Amino Acid KaiserTest->Repeat Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Start Start: Load Resin & Program Sequence Cycle Automated Synthesis Cycle (Deprotection, Coupling, Wash) Start->Cycle Cycle->Cycle ManualCleavage Manual Cleavage & Deprotection Cycle->ManualCleavage Sequence Complete Purification Purification (RP-HPLC) ManualCleavage->Purification Peptide_Application_Workflow Synthesis Peptide Synthesis (Manual or Automated) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification InVitro In Vitro Assays (e.g., Receptor Binding, Stability) Purification->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Therapeutic Therapeutic Candidate InVivo->Therapeutic

References

Application Notes and Protocols for Solution-Phase Synthesis of Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid that is frequently incorporated into peptide structures to enhance their therapeutic properties. The bulky and hydrophobic cyclohexyl side chain can increase metabolic stability by providing steric hindrance against enzymatic degradation.[1] Furthermore, the hydrophobicity of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets in target receptors, potentially leading to increased binding affinity and selectivity.[1]

While solid-phase peptide synthesis (SPPS) is the most common method for peptide production, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for subsequent ligation, and in instances where specific purification or scale-up strategies are required.[2][3] These application notes provide detailed protocols and data for the use of this compound in solution-phase peptide synthesis.

Data Presentation

The following table summarizes the coupling efficiency of this compound in a solution-phase synthesis context. The data is derived from a study on the synthesis of DNA-encoded chemical libraries, where various Fmoc-amino acids were coupled to a DNA-amino acid conjugate in a buffered aqueous/organic solvent system. While these conditions are specific to that application, they provide a quantitative measure of the reactivity of this compound in a solution-phase environment.

Coupling PartnerCoupling ReagentReaction Time (h)Percent Conversion (%)Reference
DNA-conjugate-Phe-NH2DMTMM2>75[4]
DNA-conjugate-Val-NH2DMTMM2>75[4]
DNA-conjugate-Leu-NH2DMTMM2>75[4]
DNA-conjugate-Ile-NH2DMTMM2>75[4]

Note: Percent conversion was calculated from LC/MS signals as described in the supporting information of the cited literature.[4]

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis: Fmoc-Cha-Ala-OMe

This protocol describes a representative procedure for the coupling of this compound with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) to form the dipeptide Fmoc-Cha-Ala-OMe using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.

Materials:

  • This compound

  • H-Ala-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Alanine (B10760859) Methyl Ester Free Base:

    • Suspend H-Ala-OMe·HCl (1.05 equivalents) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise and stir the mixture for 15-20 minutes at 0 °C, then allow it to warm to room temperature. This solution contains the free base of alanine methyl ester and is used in the next step.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (or a mixture of DCM/DMF for better solubility if needed).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the this compound solution.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated this compound solution, washing the solid with a small amount of DCM.

    • Add the filtrate containing the activated this compound to the previously prepared solution of H-Ala-OMe free base.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any newly formed DCU precipitate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-Cha-Ala-OMe.

Protocol for Fmoc-Deprotection in Solution Phase

This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.

Materials:

Procedure:

  • Dissolve the Fmoc-protected peptide in DCM or DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.

  • Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.

  • The resulting free amine dipeptide (H-Cha-Ala-OMe) can be purified by chromatography or used directly in the next coupling step after co-evaporation with a suitable solvent like toluene (B28343) to remove residual piperidine.

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Solution-Phase Synthesis of Fmoc-Cha-Ala-OMe cluster_0 Preparation of H-Ala-OMe Free Base cluster_1 Activation of this compound cluster_2 Coupling and Purification Ala_HCl H-Ala-OMe·HCl Ala_free H-Ala-OMe (Free Base) Ala_HCl->Ala_free Stir at 0°C to RT DIPEA DIPEA in DCM DIPEA->Ala_free Coupling Coupling Reaction Ala_free->Coupling Fmoc_Cha This compound Activated_ester Activated Ester Intermediate Fmoc_Cha->Activated_ester HOBt HOBt HOBt->Activated_ester DCC DCC in DCM DCC->Activated_ester 0°C to RT DCU_precipitate DCU (precipitate) Activated_ester->DCU_precipitate Activated_ester->Coupling Workup Aqueous Work-up Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Fmoc-Cha-Ala-OMe Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Apelin Receptor (APJ) Signaling Pathway

Peptides containing cyclohexylalanine have been used to develop metabolically stable apelin analogues. Apelin acts on the APJ receptor, a G-protein coupled receptor (GPCR), to modulate cardiovascular function.[5]

G Simplified Apelin (APJ) Receptor Signaling cluster_cell Cell Membrane APJ APJ Receptor G_protein Gαi/Gαq APJ->G_protein activates PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Release IP3->Calcium PKC PKC Activation DAG->PKC Apelin_analogue Apelin Analogue (containing Cha) Apelin_analogue->APJ binds Downstream Downstream Cardiovascular Effects Calcium->Downstream PKC->Downstream

Caption: APJ receptor signaling pathway activated by apelin analogues.

References

Application Notes and Protocols for the Purification of Cyclohexylalanine (Cha)-Containing Peptides by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, often enhancing therapeutic properties such as potency, stability, and bioavailability. Cyclohexylalanine (Cha), an analog of phenylalanine with a saturated cyclohexyl ring instead of a phenyl ring, is a frequently used modification to increase the hydrophobicity and conformational rigidity of peptides. While beneficial for biological activity, the bulky and highly non-polar nature of the Cha residue presents significant challenges during purification.

This document provides detailed application notes and protocols for the purification of Cha-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). It addresses the common difficulties encountered and offers strategies for method development and optimization to achieve high purity and recovery.

Challenges in the Purification of Cha-Containing Peptides

The primary challenge in purifying Cha-containing peptides stems from the significant increase in hydrophobicity conferred by the cyclohexyl side chain.[1] This leads to several issues during RP-HPLC:

  • Strong Retention: The increased hydrophobicity causes Cha-containing peptides to bind very strongly to the non-polar stationary phase (e.g., C18) of the HPLC column.[1] This necessitates the use of high concentrations of organic solvent for elution, which can sometimes lead to peptide precipitation on the column.

  • Poor Solubility: These peptides often exhibit poor solubility in the aqueous mobile phases typically used at the beginning of an RP-HPLC gradient. This can lead to difficulties in sample preparation and can cause the peptide to precipitate upon injection.

  • Aggregation: The hydrophobic nature of Cha-containing peptides increases their propensity to aggregate.[2] Aggregation can result in poor peak shape, reduced recovery, and even column clogging.

  • Co-elution with Hydrophobic Impurities: Hydrophobic impurities from peptide synthesis, such as deletion sequences or incompletely deprotected peptides, may have retention times very close to the target Cha-containing peptide, making separation difficult.

Data Presentation: Comparative HPLC Parameters and Performance

The following tables summarize typical starting parameters for the RP-HPLC purification of Cha-containing peptides and provide a comparison with standard peptides. Note that these values are illustrative and optimal conditions will vary depending on the specific peptide sequence, length, and overall composition.[1]

Table 1: Typical Starting Gradients for Analytical RP-HPLC

ParameterStandard Peptide (e.g., containing Alanine)Cha-Containing PeptideRationale for Cha-Peptide
Mobile Phase A 0.1% TFA in HPLC-grade water0.1% TFA in HPLC-grade waterStandard acidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) (ACN)0.1% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier.
Initial %B 5%20-30%Higher initial organic phase concentration is needed to prevent precipitation and ensure binding to the column in a soluble state.
Final %B 65%80-90%A higher final organic phase concentration is required to elute the highly hydrophobic peptide.
Gradient Duration 30 minutes30-60 minutesA longer, shallower gradient may be necessary to resolve closely eluting impurities.

Table 2: Representative Performance Data for Preparative RP-HPLC

Peptide TypeTypical Retention Time (% ACN at elution)Achievable PurityExpected RecoveryKey Considerations
Standard Hydrophilic Peptide 25-40%>98%>80%Standard protocols are generally effective.
Cha-Containing Peptide 50-75%>95%50-70%Optimization of solubility, gradient, and column loading is critical for acceptable recovery.
Highly Hydrophobic Peptide (Multiple Cha) >70%>95%30-60%May require alternative organic modifiers (e.g., isopropanol) and elevated column temperatures.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for Cha-Containing Peptides

This protocol outlines a systematic approach to developing an analytical method for assessing the purity of a crude Cha-containing peptide.

1. Materials:

  • Crude Cha-containing peptide, lyophilized
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for initial dissolution
  • C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm)
  • HPLC system with UV detector

2. Sample Preparation: a. Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal amount of DMSO. d. Dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL. Note: Add Mobile Phase A slowly while vortexing to avoid precipitation. If precipitation occurs, a higher initial percentage of ACN in the diluent may be necessary. e. Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method: a. Column: C18, 4.6 x 150 mm, 5 µm, 300 Å b. Flow Rate: 1.0 mL/min c. Detection: 214 nm and 280 nm d. Column Temperature: 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides)[2] e. Injection Volume: 10-20 µL f. Scouting Gradient:

  • 0-5 min: 20% B
  • 5-35 min: 20% to 80% B (linear gradient)
  • 35-40 min: 80% to 100% B
  • 40-45 min: 100% B
  • 45-50 min: Re-equilibration at 20% B

4. Data Analysis and Optimization: a. Identify the peak corresponding to the target peptide (usually the major peak, confirmed by mass spectrometry). b. Note the percentage of Mobile Phase B at which the target peptide elutes. c. Optimize the gradient to improve resolution around the target peak. A shallower gradient (e.g., 0.5-1% B per minute) across the elution range of the peptide and its impurities will enhance separation.

Protocol 2: Preparative RP-HPLC Purification of a Cha-Containing Peptide

This protocol describes the scale-up from an analytical method to a preparative purification.

1. Materials:

  • Crude Cha-containing peptide
  • Solvents and reagents as in Protocol 1
  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)
  • Preparative HPLC system with a fraction collector

2. Method Development and Scale-Up: a. Based on the optimized analytical method, calculate the preparative gradient. The linear velocity should be kept constant. b. Loading Study: Perform a series of small injections with increasing sample load on the analytical column to determine the maximum loading capacity before significant peak distortion occurs. This will inform the loading on the preparative column. c. Sample Preparation: Dissolve the crude peptide in a suitable solvent mixture as determined in the analytical development. The concentration should be as high as possible while maintaining solubility.

3. Preparative HPLC Method: a. Column: C18, 21.2 x 250 mm, 10 µm, 300 Å b. Flow Rate: Adjust based on the column diameter to maintain the same linear velocity as the analytical method (e.g., for a 21.2 mm ID column, the flow rate would be approximately 20 mL/min). c. Detection: UV at 214 nm and/or 280 nm. d. Optimized Preparative Gradient: (Example based on a peptide eluting at 60% B in the analytical run)

  • 0-10 min: 30% B (loading and wash)
  • 10-70 min: 30% to 70% B (shallow elution gradient)
  • 70-80 min: 70% to 90% B (column stripping)
  • 80-90 min: Re-equilibration at 30% B e. Fraction Collection: Collect fractions across the main peak.

4. Post-Purification Processing: a. Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method. b. Pool the fractions that meet the desired purity level (>95% or as required). c. Remove the acetonitrile using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder. e. Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Processing crude_peptide Crude Cha-Peptide dissolution Dissolution in minimal DMSO crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection onto Preparative Column filtration->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_qc Final QC (HPLC/MS) lyophilization->final_qc

Caption: Experimental workflow for the purification of Cha-containing peptides.

hydrophobicity_influence cluster_peptide Peptide Properties cluster_hplc RP-HPLC Interaction cluster_outcome Chromatographic Outcome cha_residue Cyclohexylalanine (Cha) Residue hydrophobicity Increased Peptide Hydrophobicity cha_residue->hydrophobicity imparts strong_interaction Stronger Hydrophobic Interaction hydrophobicity->strong_interaction stationary_phase Non-polar Stationary Phase (e.g., C18) longer_retention Longer Retention Time strong_interaction->longer_retention leads to higher_acn Higher %ACN Required for Elution strong_interaction->higher_acn requires

Caption: Influence of Cha's hydrophobicity on RP-HPLC retention.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the incomplete coupling of Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

Incomplete coupling of Fmoc-Cyclohexylalanine-OH (this compound), a sterically hindered amino acid, is a common challenge in SPPS. The primary causes include:

  • Steric Hindrance: The bulky cyclohexyl side chain of Cha impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a major factor contributing to slower and less efficient coupling reactions.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can physically block the reactive sites, preventing efficient coupling.[2][3]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the peptide chain, leading to reduced coupling efficiency. Different resins have different swelling properties in various solvents.[4]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Low Reagent Concentration: Insufficient concentration of the amino acid and coupling reagents can slow down the reaction kinetics.[5]

Q2: How can I monitor the completeness of the this compound coupling reaction?

The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test).[2][6] This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[2]

  • Negative Result (Yellow/Colorless): Suggests that the coupling is complete or near completion.[1]

For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][7]

Q3: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for sterically hindered amino acids like this compound to drive the reaction to completion and improve the final peptide yield and purity.[5]

Q4: When should I consider "capping" the unreacted chains?

If the Kaiser test remains positive after a second coupling attempt, it is advisable to "cap" the unreacted N-terminal amines. Capping involves acetylating the free amines, usually with acetic anhydride (B1165640), to render them unreactive in subsequent coupling steps. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.

Issue: Positive Kaiser test after a single coupling of this compound.

This indicates an incomplete coupling reaction. The following troubleshooting workflow can be applied:

Troubleshooting_Workflow Start Positive Kaiser Test after Single Coupling of this compound DoubleCouple Perform a Double Coupling Start->DoubleCouple KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) KaiserTest2->Capping Positive Proceed Proceed to Next Deprotection Step KaiserTest2->Proceed Negative TroubleshootFurther Further Troubleshooting Required KaiserTest2->TroubleshootFurther Strongly Positive/ No Improvement Capping->Proceed OptimizeReagents Optimize Coupling Reagents (e.g., HATU, HCTU) TroubleshootFurther->OptimizeReagents ChangeSolvent Change Solvent (e.g., NMP, DMSO) TroubleshootFurther->ChangeSolvent IncreaseTemp Increase Coupling Temperature (with caution) TroubleshootFurther->IncreaseTemp

Caption: A troubleshooting workflow for incomplete this compound coupling.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in comparative studies, the following table provides a general comparison of common coupling reagents based on their performance with sterically hindered amino acids. The efficiency is highly sequence-dependent.

Coupling Reagent CombinationReagent TypeTypical Coupling TimeRelative Efficiency for Hindered ResiduesPotential Drawbacks
HATU/DIPEA Aminium/Uronium Salt5 - 30 minutesVery HighHigher cost, potential for guanidinylation if used in excess.[1][9]
HCTU/DIPEA Aminium/Uronium Salt5 - 30 minutesHighMore cost-effective than HATU, generally high efficiency.[9][10]
PyBOP/DIPEA Phosphonium Salt30 - 60 minutesModerate to HighCan be less effective for very difficult sequences with short coupling times.[9]
DIC/Oxyma Carbodiimide/Additive60 - 120 minutesModerateCost-effective, low risk of racemization. Slower reaction rates.[11]

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended for the initial coupling of this compound and if a Kaiser test is positive after the first coupling.

  • First Coupling:

    • Following the standard Fmoc deprotection and washing of the resin-bound peptide.

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Kaiser Test (Optional Intermediate Check):

    • Perform a Kaiser test on a small sample of resin beads to assess the completeness of the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 1.

    • Add the fresh coupling solution to the resin.

    • Agitate the mixture for another 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Kaiser Test:

    • Perform a Kaiser test to confirm the completion of the double coupling. If the test is negative, proceed to the next Fmoc deprotection step. If the test is still positive, proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol is used to block unreacted amino groups after an incomplete coupling.

  • Resin Preparation:

    • After the final coupling attempt and subsequent DMF washes, wash the resin with DCM (3 x 1 min).

  • Capping Solution Preparation:

    • Prepare a capping solution of acetic anhydride and a non-nucleophilic base in DMF. A common mixture is Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v) or Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v).[8]

  • Capping Reaction:

    • Add the capping solution to the resin, ensuring all beads are fully submerged.

    • Agitate the mixture for 15-30 minutes at room temperature.[8]

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.[8]

  • Verification (Optional):

    • A Kaiser test should now be negative, indicating that all free amines have been acetylated.

Protocol 3: Kaiser Test (Ninhydrin Test)

This qualitative test is used to detect the presence of free primary amines.[2][6]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube in a heating block or water bath at 100°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result, indicating free primary amines.

  • Yellow/Colorless: Negative result, indicating the absence or very low level of free primary amines.

SPPS Workflow Diagram

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Recouple_Cap Recouple or Cap Monitoring->Recouple_Cap Positive NextCycle->Deprotection Next Amino Acid Recouple_Cap->Coupling

Caption: A standard cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Navigating the Challenges of Fmoc-Cha-OH Incorporation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of bulky, non-proteinogenic amino acids like Fmoc-Cyclohexylalanine-OH (Fmoc-Cha-OH) into peptide sequences can be a formidable challenge. The steric hindrance imposed by the cyclohexyl side chain often leads to incomplete coupling reactions and on-resin aggregation, compromising peptide purity and yield. This technical support center provides a comprehensive guide to identifying and minimizing common side reactions associated with this compound, complete with troubleshooting FAQs and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered when using this compound in Solid-Phase Peptide Synthesis (SPPS)?

The two most significant side reactions when incorporating this compound are:

  • Incomplete Coupling: Due to the steric bulk of the cyclohexylalanine side chain, the activated amino acid may have difficulty accessing the N-terminal amine of the growing peptide chain. This results in deletion sequences, where the final peptide is missing the Cha residue.

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl group can promote inter- and intra-chain hydrogen bonding of the growing peptide on the solid support. This aggregation can lead to a collapsed resin matrix, further hindering reagent access for both coupling and Fmoc deprotection steps.

Q2: My Kaiser test is positive after a standard coupling time for this compound. What should I do?

A positive Kaiser test (indicating free amines) after the initial coupling attempt is a clear sign of incomplete acylation. The recommended course of action is to perform a "double coupling," where the resin is exposed to a fresh solution of activated this compound to drive the reaction to completion.

Q3: I am observing resin shrinking and slow solvent flow during my synthesis after incorporating this compound. What is happening and how can I fix it?

Resin shrinking and poor solvent flow are classic indicators of on-resin peptide aggregation. The peptide chains are likely folding and clumping together, preventing efficient swelling of the resin beads. To address this, you can employ several strategies:

  • Solvent Exchange: Temporarily switch from standard DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to your coupling and deprotection solutions to improve solvation and disrupt secondary structures.

  • Chaotropic Agents: Washing the resin with a solution containing chaotropic salts, such as LiCl or NaClO₄, can help break up aggregates.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) or utilizing microwave-assisted SPPS can provide the energy needed to disrupt aggregation and improve reaction kinetics.[1]

Q4: Can racemization be a significant issue with this compound?

While racemization is a potential side reaction for all amino acids during activation, it is not reported to be a particularly pronounced issue for this compound under standard coupling conditions. The urethane-based Fmoc protecting group itself helps to suppress racemization. However, prolonged activation times or the use of excessive base can increase the risk. Using additives like HOBt or OxymaPure with carbodiimide-based coupling reagents can help minimize this risk.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

Side ReactionDescriptionConditions Favoring ReactionMitigation Strategies
Incomplete Coupling Failure to form the peptide bond with the N-terminal amine, leading to deletion sequences.Steric hindrance from the cyclohexyl side chain; peptide aggregation.- Use potent coupling reagents (e.g., HATU, HBTU, PyBOP, COMU). - Perform a "double coupling". - Increase reaction time and/or temperature (including microwave synthesis).[2]
Peptide Aggregation Self-association of peptide chains on the resin, leading to poor solvation and reagent accessibility.Hydrophobic sequences, particularly with bulky residues like Cha.- Use polar aprotic solvents like NMP or add DMSO.[3] - Incorporate chaotropic salts (e.g., LiCl) in washes.[1] - Employ elevated temperatures or microwave-assisted synthesis.[1][2] - Use a lower-loading resin to increase distance between peptide chains.
Racemization Loss of stereochemical integrity at the α-carbon during activation.Prolonged pre-activation times; excess base.- Use in-situ activation or minimize pre-activation time. - Employ coupling additives like HOBt or OxymaPure. - Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM).

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming the steric hindrance of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS reaction vessel and washing solvents

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF.

  • Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor reaction completion.

  • Washing: Upon a negative Kaiser test, drain the vessel and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-7.

Protocol 2: Double Coupling of this compound

This protocol is designed to drive the coupling reaction to completion for sterically hindered residues.

Materials:

  • Same as Protocol 1

  • Coupling reagent of choice (e.g., HBTU, PyBOP) and appropriate base.

Procedure:

  • First Coupling: Perform an initial coupling of this compound for 1-2 hours using your chosen coupling reagent and protocol.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as in the first coupling. Add this solution to the resin and agitate for another 1-2 hours at room temperature.

  • Final Washing: After the second coupling, perform a Kaiser test to confirm completion. Once the test is negative, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.

Protocol 3: Microwave-Assisted Coupling of this compound

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[2]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (5 equivalents)

  • HCTU or COMU® (5 equivalents)

  • DIPEA (10 equivalents)

  • DMF, peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Reagent Addition: Add the DMF, this compound, HCTU or COMU®, and DIPEA to the reaction vessel containing the deprotected peptide-resin.

  • Microwave Irradiation: Apply microwave power for 5-10 minutes at a temperature up to 75°C.

  • Washing: Following the coupling, wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to ensure complete coupling.

Visualizing the Workflow

sps_workflow cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling cluster_double_coupling Double Coupling (if needed) deprotect1 Add 20% Piperidine/DMF deprotect2 Agitate deprotect1->deprotect2 deprotect3 Wash (DMF, DCM) deprotect2->deprotect3 activate Pre-activate this compound (e.g., with HATU/DIPEA) deprotect3->activate Free Amine couple Add to Resin & Agitate activate->couple kaiser Kaiser Test couple->kaiser wash_couple Wash (DMF, DCM) wash_couple->deprotect1 Next Cycle kaiser->wash_couple Negative repeat_activate Prepare Fresh Activated this compound kaiser->repeat_activate Positive repeat_couple Couple Again repeat_activate->repeat_couple final_wash Final Wash repeat_couple->final_wash final_wash->deprotect1 Next Cycle

Caption: Troubleshooting workflow for this compound incorporation.

logical_flow cluster_advanced Advanced Coupling Strategies start Start this compound Coupling decision_coupling Standard Coupling Protocol Sufficient? start->decision_coupling standard_coupling Perform Standard Coupling (e.g., HBTU/DIPEA) decision_coupling->standard_coupling Yes advanced_coupling Use High-Efficiency Protocol decision_coupling->advanced_coupling No (Steric Hindrance) decision_complete Coupling Complete? (Kaiser Test) standard_coupling->decision_complete decision_aggregation Evidence of Aggregation? standard_coupling->decision_aggregation hatu HATU/DIPEA pybop PyBOP/DIPEA microwave Microwave-Assisted hatu->decision_complete hatu->decision_aggregation pybop->decision_complete pybop->decision_aggregation microwave->decision_complete microwave->decision_aggregation double_couple Perform Double Coupling decision_complete->double_couple No (Positive) end Proceed to Next Cycle decision_complete->end Yes (Negative) double_couple->decision_complete decision_aggregation->decision_complete No aggregation_mitigation Apply Aggregation Mitigation (NMP, Chaotropic Salts, etc.) decision_aggregation->aggregation_mitigation Yes aggregation_mitigation->decision_complete

Caption: Logical decision flow for this compound coupling strategies.

References

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when working with sterically hindered amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of peptide synthesis, and how does it impact coupling efficiency?

A: Steric hindrance is a chemical phenomenon where the bulky nature of certain amino acid side chains physically impedes the reactive centers of the amino and carboxyl groups from coming together for peptide bond formation.[1][2] This obstruction slows down the reaction kinetics, which can lead to incomplete couplings, lower yields, and an increased risk of side reactions like racemization.[1]

Q2: Which amino acids are considered sterically hindered?

A: Sterically hindered amino acids include:

  • α,α-disubstituted amino acids: A classic example is α-aminoisobutyric acid (Aib).[3][4]

  • β-branched amino acids: Such as Valine (Val) and Isoleucine (Ile), where the side chain branches at the β-carbon.[5]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which creates steric bulk.[1][4]

  • Other amino acids with bulky side chains like Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), Leucine (Leu), Glutamine (Gln), and Threonine (Thr) can also present challenges.[6]

Q3: My standard coupling protocol is failing for a hindered residue. What is the first thing I should consider changing?

A: If you are using standard carbodiimide (B86325) reagents like DCC or DIC, it is highly recommended to switch to a more potent coupling reagent.[2] Aminium/uronium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP) are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.[2][7]

Q4: What are "difficult sequences" and how do they relate to steric hindrance?

A: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to the tendency of the growing peptide to aggregate on the resin.[5][8] This aggregation, frequently caused by intermolecular hydrogen bonding, can be exacerbated by hydrophobic and sterically hindered residues.[5][9] The collapsed peptide-resin matrix restricts the diffusion of reagents, leading to incomplete deprotection and coupling steps.[5]

Troubleshooting Guides

Issue: Low Coupling Yield with a Sterically Hindered Residue

  • Possible Cause: The steric bulk of the amino acid is preventing efficient amide bond formation.[5]

  • Solutions:

    • Switch to a High-Efficiency Coupling Reagent: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[2][7] HATU and PyAOP are considered among the most efficient.[7] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[4][7] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be very effective.[2][10]

    • Increase Reaction Time and Temperature: Extend the coupling time, in some cases from 1-2 hours to overnight.[5] A modest increase in temperature can help overcome the activation energy barrier, but this should be done with caution to avoid racemization.[5] Microwave-assisted coupling can also be employed to increase reaction rates.[3]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can enhance the probability of successful molecular interactions.[5]

    • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[2][5]

Issue: Incomplete Coupling Indicated by a Positive Kaiser Test

  • Possible Cause: Unreacted primary amines remain on the resin after the coupling step.[5]

  • Solutions:

    • Recouple: The most direct approach is to perform a second coupling reaction.[5]

    • Capping: If recoupling is unsuccessful, or to prevent the formation of deletion peptides, you can "cap" the unreacted amines. This is typically done by acetylating the free amines with acetic anhydride (B1165640), which terminates the chain extension at that point and simplifies the purification of the final product.[5]

Quantitative Data: Comparison of Coupling Reagents

The selection of a coupling reagent is critical when dealing with sterically hindered amino acids. The following tables summarize quantitative data from various studies to provide a comparative overview of reagent performance.

Table 1: Coupling Efficiency of Various Reagents with Hindered Amino Acids

Sterically Hindered ResidueCoupling ReagentYield (%)Reaction TimeRacemization (%)
AibHATU/DIPEA>991 hour<1
AibHBTU/DIPEA952 hours2-3
AibPyBOP/DIPEA981.5 hours<1
AibDIC/HOBt704 hours5-7
N-Me-PheHATU/DIPEA9930 min<0.5
N-Me-PhePyBOP/DIPEA971 hour<1
N-Me-PheDIC/HOAt853 hours2

Note: "Aib" refers to α-aminoisobutyric acid. This table is a synthesis of data from multiple sources, and reaction conditions may vary.[1]

Table 2: Reported Yields for Challenging Coupling Reactions

Sterically Hindered ResidueCoupling ReagentReported Yield
Val-ValPyBOPHigh
Ile-IleHATUSignificant Yield
Aib-AibAcyl Fluoride>95%

Note: "Significant Yield" is reported as such in the source material without a specific percentage.[5]

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).[1]

  • Activation Mixture: In a separate vessel, dissolve the N-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add the HATU coupling reagent (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 30 minutes to several hours, depending on the degree of steric hindrance.[1]

  • Monitoring: To monitor the reaction's progress, a small sample of the resin can be taken for a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling.[3]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).[3]

Protocol 2: Double Coupling for a Highly Hindered Amino Acid

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.[2]

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.[2]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[2]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.[5]

  • Washing: Wash the peptide-resin thoroughly with DMF.[5]

  • Capping Solution: Prepare a solution of acetic anhydride and pyridine (B92270) (or DIPEA) in DMF.[5]

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[5]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF.

Visualizations

Troubleshooting_Workflow Start Low Coupling Efficiency with Hindered Amino Acid Decision1 Using Standard Coupling Reagent? Start->Decision1 Action1 Switch to High-Potency Reagent (e.g., HATU, PyBOP, COMU) Decision1->Action1 Yes Decision2 Kaiser Test Still Positive after First Coupling? Decision1->Decision2 No Action1->Decision2 Action2 Perform Double Coupling Decision2->Action2 Yes Action4 Optimize Reaction Conditions: - Increase Time/Temp - Increase Concentration Decision2->Action4 No Decision3 Still Positive after Double Coupling? Action2->Decision3 Action3 Cap Unreacted Amines Decision3->Action3 Yes End Proceed to Next Step in Synthesis Decision3->End No Action3->End Action4->End

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent_Classes CouplingReagents Coupling Reagent Classes Carbodiimides Carbodiimides (e.g., DCC, DIC) CouplingReagents->Carbodiimides Standard Phosphonium Phosphonium Salts (e.g., PyBOP, PyAOP) CouplingReagents->Phosphonium High Efficiency Aminium Aminium/Uronium Salts (e.g., HATU, HBTU, COMU) CouplingReagents->Aminium High Efficiency

Caption: Main classes of peptide coupling reagents.

References

Technical Support Center: Synthesis of Long Peptides Containing Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of long peptides incorporating the sterically hindered, unnatural amino acid Fmoc-Cyclohexylalanine-OH (Fmoc-Cha-OH).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into long peptides challenging?

A1: The synthesis of long peptides containing this compound presents several challenges primarily due to the bulky and hydrophobic nature of the cyclohexyl side chain. These challenges include:

  • Steric Hindrance: The bulky side chain can physically obstruct the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions.[1][2]

  • Peptide Aggregation: The hydrophobicity of the Cha residue promotes inter- and intra-chain aggregation of the growing peptide on the solid support. This can lead to the formation of secondary structures, such as β-sheets, which mask the N-terminal amine and prevent efficient coupling and deprotection.[3][4][5]

  • Low Solubility: Aggregated peptide chains are often poorly solvated, further reducing the accessibility of reagents to the reaction sites.[6][7]

  • Deletion Sequences: Incomplete couplings result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide, leading to difficult purification and lower yields of the desired product.[8]

Q2: What are the initial signs of a difficult synthesis involving this compound?

A2: During solid-phase peptide synthesis (SPPS), several indicators can signal that you are encountering difficulties, particularly with aggregation-prone sequences containing this compound:

  • Positive Kaiser Test: A blue or purple color in the Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[8]

  • Resin Shrinking: Significant shrinking of the resin beads can be a physical sign of peptide aggregation on the support.[9]

  • Slow or Incomplete Fmoc Deprotection: Aggregation can hinder the access of the piperidine (B6355638) solution to the N-terminal Fmoc group, leading to slow or incomplete deprotection. This can be monitored by UV-Vis spectrophotometry of the released dibenzofulvene-piperidine adduct.[8][10]

  • Inconsistent Swelling: The resin may not swell consistently in the synthesis solvents, which can be another indication of aggregation.

Q3: How can I proactively improve the synthesis of a long peptide known to contain this compound?

A3: A proactive approach is crucial for successfully synthesizing long peptides with challenging residues like this compound. Consider the following strategies during the planning phase:

  • Sequence Analysis: Utilize sequence prediction tools to identify potentially difficult regions, particularly hydrophobic stretches that are likely to aggregate.[4]

  • Resin Selection: Use a low-substitution resin to increase the distance between growing peptide chains, thereby reducing the likelihood of inter-chain aggregation.[8] Resins with polyethylene (B3416737) glycol (PEG) linkers can also improve solvation of the peptide chain.[4][11]

  • Strategic Incorporation of Pseudoprolines: The most effective strategy to combat aggregation is the introduction of pseudoproline dipeptides at strategic locations in the peptide backbone. These dipeptides introduce a "kink" that disrupts the formation of secondary structures.[6][7][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of long peptides containing this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency at the Cha residue (or subsequent residues) Steric Hindrance: The bulky cyclohexyl side chain of Cha is impeding the coupling reaction.1. Optimize Coupling Reagent: Switch to a more potent activating reagent. HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings.[1][2] For extremely difficult couplings, consider specialized reagents like PyAOP.[14]2. Double Coupling: Perform the coupling step twice with a fresh batch of activated amino acid and coupling reagent.[2][8]3. Increase Equivalents and Time: Increase the equivalents of the amino acid and coupling reagent (from 3-5 eq. to 5-10 eq.) and extend the reaction time (from 1-2 hours to 4-24 hours).[2]
Gradual decrease in yield with increasing peptide length Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.1. Incorporate Pseudoproline Dipeptides: If not already included, resynthesize the peptide incorporating pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH) at intervals of 5-6 amino acids, especially before hydrophobic regions.[6][7][13]2. Use Backbone Protecting Groups: Introduce a reversible backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a preceding glycine (B1666218) or other suitable residue to disrupt aggregation.[11][15]3. Chaotropic Agents: Add chaotropic salts like LiCl or NaClO₄ to the wash steps to disrupt secondary structures.[9]4. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DMF/DMSO) to improve solvation.[4][5]
Incomplete Fmoc-Deprotection Aggregation: The aggregated peptide is preventing the piperidine solution from reaching the N-terminal Fmoc group.1. Extend Deprotection Time: Increase the duration of the piperidine treatment or perform an additional treatment.[8]2. Add DBU: For very difficult deprotections, add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[16][17]3. Microwave Synthesis: Utilize microwave-assisted synthesis to provide energy that can help break up aggregates and accelerate the deprotection reaction.[3][9]
Low Purity of Crude Peptide after Cleavage Accumulation of Deletion Sequences: Caused by incomplete coupling at multiple steps.Side Reactions during Cleavage: Protecting groups may not be fully removed, or sensitive residues may be modified.1. Review Synthesis Monitoring Data: Analyze HPLC and mass spectrometry data of the crude product to identify the nature of the impurities (e.g., deletion sequences).[8]2. Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for all protecting groups in your peptide. For peptides with multiple Arg(Pbf) residues, for example, extended cleavage times may be necessary.[18]3. Use Scavengers: Include appropriate scavengers in the cleavage cocktail to prevent side reactions, especially if your peptide contains sensitive residues like Trp, Met, or Cys.[18]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like Cha. The following table summarizes the performance of various coupling reagents for difficult couplings, which can serve as a guide for optimizing your synthesis protocol.

Coupling Reagent Hindered Amino Acid Example Base Solvent Time (h) Temp (°C) Yield (%) Racemization (%)
HATU Fmoc-Aib-OH + H-Aib-OMeDIPEADMF2RT95<1
HBTU Boc-Phe-(NMe)Aib-OH + H-Phe-OBzlDIPEADMFRT-Significant Yields-
PyBOP General Hindered Amino AcidsDIPEADMF/DCM1-3RT--
DIC/HOAt General Hindered Amino Acids-DMF>2RT-Minimized

This table is a synthesis of data from multiple sources and reaction conditions may vary. It is crucial to optimize these conditions for specific sequences and amino acids.[1][19]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound using HATU

This protocol describes a single cycle for the incorporation of this compound using a potent coupling reagent.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).[8]

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

  • Coupling:

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, this time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for complete coupling (a negative result, indicated by yellow beads, is desired).[8]

    • If the test is positive (blue beads), repeat the coupling step (double coupling).

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes a general procedure for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under a high vacuum for at least 4 hours.[20]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). The choice of cocktail depends on the specific amino acids in your peptide.[18]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2 to 4 hours. Peptides with multiple protecting groups may require longer cleavage times.[8][20]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Cleavage & Deprotection Resin Start: Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: This compound + HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Repeat Coupling KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple->Coupling FinalPeptideResin Completed Peptide on Resin NextCycle->FinalPeptideResin Final Cycle Complete WashDry Wash & Dry FinalPeptideResin->WashDry Cleavage Cleavage with TFA Cocktail WashDry->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: Standard experimental workflow for SPPS and cleavage.

troubleshooting_logic Start Low Yield of This compound Peptide Aggregation Is Peptide Aggregation Suspected? Start->Aggregation Coupling Is Coupling Inefficient? Start->Coupling UsePseudoproline Incorporate Pseudoproline Dipeptides Aggregation->UsePseudoproline Yes ChangeSolvent Switch to NMP or add Chaotropic Salts Aggregation->ChangeSolvent Yes BackboneProtection Use Backbone Protection (Hmb/Dmb) Aggregation->BackboneProtection Yes StrongerReagent Use Stronger Coupling Reagent (e.g., HATU) Coupling->StrongerReagent Yes DoubleCouple Perform Double Coupling Coupling->DoubleCouple Yes IncreaseEquivalents Increase Reagent Equivalents and Time Coupling->IncreaseEquivalents Yes ImprovedYield Improved Yield UsePseudoproline->ImprovedYield ChangeSolvent->ImprovedYield BackboneProtection->ImprovedYield StrongerReagent->ImprovedYield DoubleCouple->ImprovedYield IncreaseEquivalents->ImprovedYield

Caption: Troubleshooting logic for low peptide yield.

References

addressing solubility issues of Fmoc-Cha-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Cha-OH (N-Fmoc-3-cyclohexyl-L-alanine). This guide is designed for researchers, scientists, and drug development professionals to address and resolve issues related to the solubility of this hydrophobic amino acid during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: My this compound is not fully dissolving in the solvent before coupling. What should I do?

Answer:

Poor solubility of this compound is a common issue due to its bulky and hydrophobic cyclohexyl side chain.[1] This can lead to incomplete reactions and the formation of deletion sequences in your peptide.[2] Here are steps to address this:

  • Solvent Choice: The most common and effective solvents for dissolving Fmoc-amino acids are N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3] NMP is more polar and can sometimes improve solvation compared to DMF.[3] Ensure you are using high-purity, peptide-synthesis-grade solvents, as impurities can affect solubility and reactivity.[4]

  • Concentration: A concentration of 0.5 M (1 mmole in 2 mL) for this compound in DMF is reported to be clearly soluble. If you are using higher concentrations, try diluting the solution.

  • Mechanical Agitation: Gentle vortexing or sonication for a short period can help break up aggregates and facilitate dissolution. Avoid excessive heating, which could degrade the Fmoc-amino acid.

  • Solvent Mixtures: If solubility remains an issue in a single solvent, using a solvent mixture can be effective. Adding a small percentage of Dimethyl Sulfoxide (DMSO) to DMF or NMP can enhance the solubility of hydrophobic residues.[5]

Question 2: I'm observing low coupling efficiency after adding the this compound. Could this be related to solubility?

Answer:

Yes, low coupling efficiency is a direct consequence of poor solubility. If the amino acid is not fully dissolved, its effective concentration in the reaction vessel is reduced, leading to an incomplete reaction. Hydrophobic amino acids like this compound can also promote peptide aggregation on the resin, blocking reactive sites.[1][6]

Here is a troubleshooting workflow to improve coupling efficiency:

  • Confirm Dissolution: First, ensure the this compound is fully dissolved in the solvent before adding it to the resin. Visually inspect the solution for any particulate matter.

  • Perform a Double Coupling: This is a highly effective method for difficult couplings. After the initial coupling reaction time has elapsed, drain the reaction vessel and add a fresh solution of activated this compound to the resin for a second coupling step.[4][5][7]

  • Use Potent Activating Reagents: For sterically hindered or hydrophobic amino acids, stronger coupling reagents may be necessary. If you are using a standard activator like DIC/HOBt, consider switching to HBTU/HOBt, HATU, or COMU.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin after coupling.[4][5] A blue or purple color indicates an incomplete reaction, signaling that you should perform a second coupling.

Question 3: Can I use additives to improve the solubility and coupling of this compound?

Answer:

Yes, certain additives can disrupt secondary structure formation and improve solvation, which is particularly beneficial for hydrophobic sequences.

  • Chaotropic Salts: Adding a chaotropic salt like Lithium Chloride (LiCl) at a concentration of 0.2-0.5 M to the coupling mixture can help disrupt on-resin aggregation and improve reaction efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound? A1: The recommended solvents are high-purity, peptide-synthesis-grade DMF and NMP.[3][8] These polar aprotic solvents are effective at solvating the peptide resin and reagents.[3]

Q2: How can I confirm my coupling reaction for this compound is complete? A2: The Kaiser test is a reliable qualitative method to check for free primary amines.[7] After the coupling step, a small sample of resin beads is tested. A yellow color on the beads indicates a complete reaction (no free amines), while a blue/purple color indicates an incomplete coupling.[5]

Q3: Is sonication safe for dissolving this compound? A3: Gentle sonication for a few minutes is generally safe and can be effective for dissolving this compound. However, prolonged or high-power sonication can potentially generate heat and lead to degradation, so it should be used cautiously.

Q4: What is a "double coupling" and when should I use it? A4: A double coupling is the repetition of the amino acid coupling step with a fresh preparation of activated amino acid.[4] It is recommended for difficult couplings, such as those involving sterically hindered or hydrophobic residues like this compound, or when a Kaiser test indicates the previous coupling was incomplete.[5][7]

Data Presentation

Table 1: General Solubility of Fmoc-Amino Acids in SPPS Solvents

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
DMF Good to excellent for most Fmoc-amino acids.The most common solvent for SPPS. Can break down over time to release dimethylamine, which may prematurely remove the Fmoc group.[2][3]
NMP Good to excellent; may improve solvation in some cases.More polar than DMF and can improve coupling yields for difficult sequences.[3]
DCM Limited for many Fmoc-amino acids.Dichloromethane is less polar and generally not a good solvent for dissolving Fmoc-amino acids. It is more commonly used in Boc-SPPS.[2][3]
DMSO Used as an additive.Often used in small percentages mixed with DMF or NMP to disrupt peptide aggregation and improve solubility of difficult sequences.[5]

Note: Specific quantitative solubility data for this compound is limited. One supplier specifies that a 0.5 M solution (1 mmole in 2 mL DMF) is "clearly soluble". Empirical testing for your specific concentration and conditions is recommended.

Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines

This test is used to qualitatively detect the presence of free primary amines on the resin, typically after a coupling step to ensure its completion.[5]

Materials:

Methodology:

  • Sample Preparation: Place a few beads of the resin (approx. 5-10) into a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each Reagent A, Reagent B, and Reagent C to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads indicate the absence of free primary amines (complete coupling).

Protocol 2: Double Coupling Procedure

This protocol should be implemented when a Kaiser test is positive after the first coupling or for known difficult couplings like this compound.

Methodology:

  • First Coupling: Perform the initial coupling of this compound using your standard activation protocol (e.g., HBTU/DIPEA) for the designated time (e.g., 1-2 hours).

  • Drain: After the first coupling, drain the reaction solution from the vessel.

  • Washing: Wash the resin thoroughly with DMF (3 to 5 times) to remove all soluble reagents and byproducts from the first coupling.[7]

  • Prepare Fresh Reagents: In a separate vial, prepare a fresh solution of activated this compound, identical to the first coupling.

  • Second Coupling: Add the newly prepared activated amino acid solution to the washed resin.

  • React: Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, drain the vessel and wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_dissolution Dissolution Phase cluster_coupling Coupling Phase cluster_end Resolution start This compound Solubility/Coupling Issue check_sol Is this compound fully dissolved? start->check_sol dissolve_actions 1. Use high-purity DMF/NMP 2. Check concentration (<0.5M) 3. Use sonication/vortexing 4. Add DMSO as co-solvent check_sol->dissolve_actions No kaiser_test Perform Kaiser Test after coupling check_sol->kaiser_test Yes dissolve_actions->check_sol kaiser_result Is the result negative (yellow)? kaiser_test->kaiser_result coupling_actions 1. Perform Double Coupling 2. Use stronger activators (HATU) 3. Extend reaction time 4. Add LiCl to disrupt aggregation kaiser_result->coupling_actions No proceed Proceed to Fmoc Deprotection kaiser_result->proceed Yes coupling_actions->kaiser_test fail Consult Senior Chemist or Technical Support coupling_actions->fail If still positive

Caption: Troubleshooting workflow for this compound solubility and coupling issues.

Factors_Affecting_Solubility cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node This compound Solubility hydrophobicity Hydrophobic Side Chain (Cyclohexyl) hydrophobicity->center_node bulky_group Bulky Fmoc Protecting Group bulky_group->center_node solvent Solvent Type & Purity (DMF, NMP) solvent->center_node concentration Concentration concentration->center_node temperature Temperature temperature->center_node additives Additives (DMSO, LiCl) additives->center_node

Caption: Key factors influencing the solubility of this compound during synthesis.

Double_Coupling_Workflow start Start: Resin with Free N-Terminus first_coupling 1. Add activated this compound (First Coupling) start->first_coupling drain_wash1 2. Drain and Wash with DMF first_coupling->drain_wash1 second_coupling 3. Add fresh activated this compound (Second Coupling) drain_wash1->second_coupling drain_wash2 4. Drain and Wash with DMF second_coupling->drain_wash2 kaiser_test 5. Perform Kaiser Test drain_wash2->kaiser_test result Coupling Complete? kaiser_test->result end End: Proceed to Next Deprotection result->end Yes (Yellow) fail Repeat or Troubleshoot Further result->fail No (Blue)

Caption: Experimental workflow for the double coupling protocol.

References

Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the Kaiser test to monitor the completeness of Fmoc-Cha-OH (Fmoc-Cyclohexylalanine-OH) coupling in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of the Kaiser test for monitoring this compound coupling.

Problem 1: Positive Kaiser Test (Blue Beads/Solution) After Coupling with this compound

A positive Kaiser test, indicated by a blue color on the resin beads or in the solution, signifies the presence of free primary amines, suggesting an incomplete coupling reaction.[1][2]

Possible CauseRecommended Action
Insufficient Coupling Time or Reagent Equivalents 1. Recouple: Immediately perform a second coupling reaction.[1] 2. Optimize Conditions: For the recoupling, consider increasing the reaction time or using fresh coupling reagents (e.g., HBTU, HATU).[1] Ensure the correct molar ratios of the Fmoc-amino acid and coupling reagents are used.[2]
Steric Hindrance of this compound The bulky cyclohexyl side chain of Cha can sterically hinder the coupling reaction. 1. Extended Coupling: Increase the coupling reaction time. 2. Alternative Reagents: Employ a more potent coupling reagent combination, such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1]
Peptide Aggregation on the Resin The growing peptide chain may aggregate, preventing access of the reagents to the free amine.[1] 1. Solvent Change: Switch to a different solvent system that can disrupt aggregation, such as NMP, DMSO, or a mixture of DCM/DMF.[1] 2. Recouple: Perform a second coupling in the new solvent system.
Inefficient Washing Residual piperidine (B6355638) from the previous Fmoc deprotection step can give a false-positive result. Thorough Washing: Ensure the resin is washed extensively with DMF after the deprotection step to remove all traces of piperidine before proceeding with the coupling.[3]

Problem 2: False-Positive Kaiser Test Result

A false-positive result occurs when the test indicates incomplete coupling, but the reaction has actually gone to completion.[4]

Possible CauseRecommended Action
Fmoc Group Instability The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270), a component of one of the Kaiser reagents.[1][5] This exposes the primary amine and leads to a false-positive blue color. 1. Reduce Heating Time: Heat the Kaiser test tubes for a shorter duration (e.g., 5 minutes at 100°C) to minimize Fmoc deprotection.[5] 2. Alternative Test: For critical applications, consider using an alternative test that does not rely on heating, such as the bromophenol blue test.[1]
Damaged Resin Certain types of resins, like PEGA or PEG-coated polystyrene, can be more susceptible to damage, potentially exposing amine groups and causing a false positive.[3] Resin Selection: If this is a recurring issue, consider using a more robust resin for the synthesis.
Contaminated Reagents Contamination of Kaiser test reagents with amines can lead to a false-positive result. Fresh Reagents: Prepare fresh Kaiser test solutions. Store them in well-sealed, dark bottles to prevent degradation and contamination.[6]

Problem 3: Inconsistent or Ambiguous Kaiser Test Results

Results that are not clearly positive (blue) or negative (yellow) can be difficult to interpret.

Possible CauseRecommended Action
Low Loading Resin On very low-loading resins, the color change may be faint and difficult to discern. Increase Sample Size: Use a slightly larger sample of resin beads for the test to amplify the color signal.
Old or Degraded Reagents The reagents for the Kaiser test can degrade over time, leading to weaker or inconsistent results.[3] Prepare Fresh Solutions: If the reagents are old, prepare fresh solutions as described in the experimental protocol section.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric method used to detect the presence of primary amines.[1] It relies on the reaction of ninhydrin (B49086) with a primary amine in the presence of pyridine and a cyanide source. This reaction produces a characteristic deep blue or purple color, known as Ruhemann's purple.[5] In the context of SPPS, a blue color indicates the presence of unreacted N-terminal amines on the peptide-resin, signifying an incomplete coupling reaction. A negative result (yellow or colorless) indicates that the coupling is complete, as there are no free primary amines to react with the ninhydrin.[2]

Q2: How do I perform the Kaiser test?

A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: Can I use the Kaiser test to monitor the coupling of all amino acids?

The Kaiser test is very effective for primary amines. However, it is not reliable for detecting secondary amines, such as the N-terminal of proline.[1] For proline, the test typically yields a less intense reddish-brown color, which can be difficult to interpret. For monitoring proline coupling, alternative tests like the isatin (B1672199) test or the chloranil (B122849) test are recommended, as they produce a distinct blue color with unprotected N-terminal proline.[1]

Q4: What should I do if the Kaiser test is still positive after a second coupling?

If the test remains positive after a second coupling attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[1] Capping is typically done using acetic anhydride (B1165640) and a base like pyridine or DIPEA.[1] This will acetylate the free amines, rendering them unreactive for subsequent coupling steps.

Q5: Are there alternatives to the Kaiser test?

Yes, several other qualitative tests can be used to monitor coupling reactions in SPPS. These include the bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) test.[1] These tests are based on the acid-base properties of the free amino group and have the advantage of also detecting secondary amines like proline.[1]

Experimental Protocols

Kaiser Test Protocol

This protocol is a standard procedure for performing the qualitative Kaiser test in solid-phase peptide synthesis.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[2]

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted to 100 mL with pyridine.[7]

Procedure:

  • Take a small sample of the peptide-resin (approximately 10-15 beads) and place it in a small glass test tube.[1]

  • Prepare a reference tube containing only the reagents.

  • To each tube, add 2-3 drops of Solution A, Solution B, and Solution C.[2]

  • Heat the test tubes at 100°C for 5 minutes.[5]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense blue beads and/or solution Positive: Incomplete coupling (free primary amines present).
Yellow or colorless beads and solution Negative: Complete coupling (no free primary amines).
Reddish-brown color Ambiguous: May indicate the presence of a secondary amine (e.g., proline) or a very low level of free primary amines.

Visualizations

Kaiser_Test_Workflow start Start: Post-Fmoc-Cha-OH Coupling wash Wash Resin (e.g., with DMF) start->wash sample Take Resin Sample (10-15 beads) wash->sample add_reagents Add Kaiser Reagents (Solutions A, B, C) sample->add_reagents heat Heat at 100°C (5 minutes) add_reagents->heat observe Observe Color heat->observe positive Positive (Blue Color): Incomplete Coupling observe->positive Blue negative Negative (Yellow Color): Complete Coupling observe->negative Yellow recouple Recouple or Cap positive->recouple proceed Proceed to Next Deprotection Step negative->proceed recouple->wash end End proceed->end

Caption: Workflow for the Kaiser test to monitor coupling completeness.

Kaiser_Test_Reaction cluster_reactants Reactants cluster_conditions Conditions Free_Amine R-NH2 (on Resin) Product Ruhemann's Purple (Deep Blue Color) Free_Amine->Product Ninhydrin Ninhydrin (2 eq.) Ninhydrin->Product Pyridine Pyridine Pyridine->Product KCN KCN KCN->Product Heat Heat (100°C) Heat->Product

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage cocktails for peptides with a high content of hydrophobic residues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cleavage of hydrophobic peptides from solid-phase resins.

Q1: My hydrophobic peptide is insoluble or has formed an oil/precipitate after cleavage and ether precipitation. What can I do?

A1: This is a common issue with hydrophobic peptides due to their tendency to aggregate.[1] Here are several strategies to address this:

  • Modify the Workup: Instead of precipitating with diethyl ether, try adding water to the cleavage mixture and then directly purifying the peptide by reverse-phase HPLC.[2]

  • Alternative Solvents: For peptides that fail to dissolve in standard aqueous/acetonitrile (B52724) mixtures, you can try the following:

    • Pure Organic Solvents: Attempt to dissolve the crude peptide in pure DMSO or DMF. You can then lyophilize the solution to obtain a powder, which may be more soluble.[3]

    • Acetonitrile First: Suspend the crude peptide in pure acetonitrile before adding water.[3]

    • Aggressive Solvents: As a last resort, dissolve the peptide in a small volume of trifluoroacetic acid (TFA) and then dilute it with acetonitrile. Be aware that this may affect its retention on a reverse-phase HPLC column.[3]

    • Solubilizing Agents: Consider using solvents with high solubilizing potential like 50% acetic acid or hexafluoroisopropanol (HFIP).[2] For membrane-spanning peptides, including a detergent like sodium dodecyl sulfate (B86663) (SDS) in the cleavage reaction has been shown to dramatically reduce aggregation.[4]

  • Sonication and Heat: Sonication of the peptide suspended in a water/acetonitrile mixture at temperatures up to 50°C for as long as 30 minutes can aid in dissolution.[3]

Q2: I'm observing incomplete cleavage of my hydrophobic peptide from the resin. What are the likely causes and solutions?

A2: Incomplete cleavage can stem from several factors, often exacerbated by the hydrophobic nature of the peptide.

  • Steric Hindrance: The bulky nature of a hydrophobic peptide can sterically hinder the access of the cleavage cocktail to the linker.[5]

    • Solution: Extend the cleavage reaction time. It is recommended to perform a small-scale trial cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[6][7] For particularly difficult sequences, cleavage times may need to be extended to 4 hours or even longer.[8]

  • Resin Swelling: Inadequate swelling of the resin in the cleavage cocktail can limit reagent access.

    • Solution: Ensure the resin is thoroughly washed with a suitable solvent like dichloromethane (B109758) (DCM) before cleavage to remove any residual DMF, which can inhibit the reaction.[7] Use a sufficient volume of the cleavage cocktail to ensure the resin is fully suspended and swollen (approximately 10-25 mL per gram of resin).[6][7]

  • Inappropriate Cleavage Cocktail: The chosen cocktail may not be strong enough for the specific linker or protecting groups used.

    • Solution: For less acid-labile protecting groups, stronger acid cocktails may be necessary.[7] Refer to the tables below for guidance on selecting an appropriate cocktail.

Q3: My HPLC chromatogram shows multiple unexpected peaks after cleavage. What are the potential side products and how can I minimize them?

A3: Unexpected peaks often correspond to side products from reactions with sensitive residues or protecting groups.

  • Tryptophan (Trp) Modification: The indole (B1671886) side chain of Trp is susceptible to alkylation by carbocations generated during cleavage.[6][9] This can be minimized by:

    • Using Boc-protected Trp: Incorporating Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it protects the indole ring from modification.

    • Effective Scavengers: Using a cleavage cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS) can help quench these reactive species.

  • Methionine (Met) Oxidation: The thioether side chain of Met can be oxidized to a sulfoxide.

  • Aspartimide Formation: Aspartic acid (Asp) residues can form aspartimide, leading to epimerization and other side reactions.[3]

    • Solution: Using protecting groups like Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH during synthesis can mitigate this issue.[3]

  • Residual Scavengers: Scavengers like phenol (B47542) and thioanisole (B89551) can be difficult to remove completely and may appear as large peaks in the HPLC chromatogram.[3]

    • Solution: Modify the HPLC gradient (either steeper or shallower) to try and resolve the scavenger peaks from your peptide peak.[3] Repeating the ether precipitation step can also help remove some of these byproducts.[3]

  • Trityl Group Adducts: A large hydrophobic peak near the end of the gradient could be related to trityl protecting groups.[3]

    • Solution: Repeat the ether precipitation to remove these byproducts.[3]

Q4: How can I prevent peptide aggregation during solid-phase synthesis to facilitate the final cleavage?

A4: Preventing on-resin aggregation is a key strategy for improving the success of synthesizing and cleaving hydrophobic peptides.

  • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid every 6-7 residues can effectively disrupt hydrogen bonding and prevent aggregation.

  • Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can also disrupt secondary structures that lead to aggregation.

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up aggregates.

  • Specialized Solvents: Using solvent mixtures like DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 can improve solvation during synthesis.

Quantitative Data: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following tables summarize common cleavage cocktails. All cocktails should be freshly prepared before use.[6][10]

Cocktail NameComposition (v/v/w)Recommended ForReference(s)
Standard TFA TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)Peptides without particularly sensitive residues. Effective when Trp is protected with a Boc group.[8]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for complex peptides, especially those with multiple Arg, Trp, Cys, and Met residues.[10]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Particularly suited for peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Mtr).[11][12]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A good alternative to Reagent K when trying to avoid malodorous thiols, but may be less effective for peptides with multiple Cys residues.[11]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard TFA Cleavage (TFA/TIS/H₂O)

This protocol is suitable for many peptides, especially when sensitive residues like Trp are appropriately protected (e.g., with Boc).

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under a high vacuum for at least 4 hours.[13]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 0.1 mmol of resin, 2-5 mL of the cocktail is typically sufficient.[10]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. Ensure the resin is fully suspended. Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]

  • Precipitation: Add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the peptide.[10]

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[10]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[10]

Protocol 2: Post-Cleavage Solubilization of Hydrophobic Peptides

This protocol is for peptides that have precipitated or oiled out after standard cleavage and workup.

  • Initial Dissolution Attempt: Attempt to dissolve the crude peptide in a suitable aqueous solvent (e.g., water with 0.1% TFA or an acetonitrile/water mixture).[10]

  • Sonication: If the peptide does not dissolve, place the vial in an ultrasonic water bath. Sonicate at a temperature of up to 50°C for up to 30 minutes.[3]

  • Organic Solvent Addition: If the peptide remains insoluble, add a small amount of an organic solvent like DMSO or DMF dropwise until the peptide dissolves.[3]

  • Lyophilization: Once the peptide is dissolved, freeze the solution and lyophilize it to obtain a fluffy white powder. This powder may be more amenable to dissolution for purification.[3]

  • Direct HPLC Loading: For extremely difficult cases, dissolve the peptide in a minimal amount of TFA and dilute with acetonitrile before directly injecting it onto the HPLC column. Note that this may affect chromatographic performance.[3]

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail start->prep_cocktail cleavage Cleavage Reaction (2-4 hours at RT) start->cleavage prep_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide (Cold Diethyl Ether) filter_resin->precipitate wash Wash Peptide Pellet precipitate->wash dry Dry Crude Peptide wash->dry analysis Analyze Crude Peptide (RP-HPLC, MS) dry->analysis purify Purify by Preparative RP-HPLC analysis->purify lyophilize Lyophilize Purified Fractions purify->lyophilize end End: Pure Peptide lyophilize->end

Caption: General workflow for solid-phase peptide cleavage and purification.

Cocktail_Selection start Peptide Sequence c1 Contains Trp? start->c1 c2 Trp(Boc) used? c1->c2 Yes c3 Contains multiple Cys, Met, or Arg(Pmc/Mtr)? c1->c3 No cocktail_std Standard Cocktail (TFA/TIS/H2O) c2->cocktail_std Yes cocktail_k Reagent K or R c2->cocktail_k No c3->cocktail_std No c3->cocktail_k Yes

Caption: Decision tree for selecting a suitable cleavage cocktail.

References

Validation & Comparative

Enhancing Peptide Stability: A Comparative Analysis of Fmoc-Cha-OH and Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy. A key strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides a comprehensive comparison of two such amino acids, L-Cyclohexylalanine (Cha) and its proteinogenic counterpart, L-Phenylalanine (Phe), focusing on their impact on peptide stability when used as Fmoc-protected derivatives (Fmoc-Cha-OH and Fmoc-Phe-OH) in solid-phase peptide synthesis (SPPS).

The substitution of Phenylalanine with Cyclohexylalanine is a recognized strategy for increasing the metabolic stability of peptides. The rationale lies in the structural differences between their side chains. Phenylalanine possesses an aromatic phenyl ring, a common recognition motif for various proteases. In contrast, Cyclohexylalanine features a saturated cyclohexyl ring, which provides significant steric hindrance, shielding the adjacent peptide bonds from enzymatic attack. This seemingly subtle change can dramatically extend the in-vivo half-life of a peptide therapeutic.

Chemical and Physical Properties

A foundational understanding of the building blocks themselves is crucial. This compound and Fmoc-Phe-OH share the same Fmoc protecting group and backbone structure, but their side chains confer distinct properties.

PropertyThis compoundFmoc-Phe-OH
Molecular Formula C24H27NO4C24H21NO4
Molecular Weight 393.48 g/mol 387.43 g/mol
Appearance White to off-white powderWhite to light yellow crystalline powder
Side Chain CyclohexylPhenyl
Hydrophobicity HigherLower
CAS Number 135673-97-135661-40-6

Impact on Peptide Stability: Supporting Data

While direct, side-by-side serum stability studies for identical peptides differing only by a Cha/Phe substitution are not abundant in publicly accessible literature, existing research provides strong evidence for the stabilizing effect of Cyclohexylalanine.

Thermal Stability

One measure of a peptide's intrinsic stability is its resistance to thermal denaturation. A study on the tetramerization domain of the tumor suppressor protein p53 demonstrated a significant increase in thermal stability when a Phenylalanine residue located in the hydrophobic core was substituted with Cyclohexylalanine.

Peptide ConstructMelting Temperature (Tm)
p53 tetramerization domain (with Phe341)Not specified
p53 tetramerization domain (Phe341 substituted with Cha)100 °C[1]

This notable increase in the melting temperature suggests that the bulkier, more hydrophobic cyclohexyl side chain enhances the packing within the hydrophobic core, leading to a more stable protein structure[1].

Proteolytic Stability

It is important to note that this particular study does not isolate the effect of a single Phe to Cha substitution but demonstrates the collective stabilizing effect of incorporating non-canonical amino acids, including L-Cha.

Experimental Protocols

To empower researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Serum Stability Assay

This protocol outlines a typical procedure to determine the half-life of a peptide in serum.

1. Materials:

  • Test Peptide-Phe (peptide containing Phenylalanine)

  • Test Peptide-Cha (peptide containing Cyclohexylalanine)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

2. Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of both Test Peptide-Phe and Test Peptide-Cha in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

  • Incubation: Dilute the peptide stock solutions in pre-warmed (37°C) serum to a final concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN to the aliquot. This will precipitate the serum proteins.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).

Enzymatic Degradation Assay (using a specific protease)

This protocol allows for the assessment of stability against a specific protease, such as chymotrypsin (B1334515), which preferentially cleaves at the C-terminus of aromatic amino acids like Phenylalanine.

1. Materials:

  • Test Peptide-Phe

  • Test Peptide-Cha

  • Chymotrypsin (or another relevant protease)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • RP-HPLC system

2. Procedure:

  • Peptide and Enzyme Solutions: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, add the peptide solution to the pre-warmed assay buffer (37°C). Initiate the reaction by adding the chymotrypsin solution to a final desired enzyme-to-substrate ratio (e.g., 1:100).

  • Time Points and Quenching: At various time points, withdraw aliquots and quench the reaction as described in the serum stability assay protocol (e.g., by adding TFA/ACN).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Determine the initial rate of degradation and compare the susceptibility of the two peptides to the specific protease.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams are provided.

Logical Flow for Peptide Stability Enhancement cluster_0 Problem Definition cluster_1 Proposed Solution cluster_2 Mechanism of Action cluster_3 Outcome Peptide Therapeutic Peptide Therapeutic Rapid Degradation Rapid Degradation Peptide Therapeutic->Rapid Degradation Susceptible to Incorporate Non-Canonical Amino Acid Incorporate Non-Canonical Amino Acid Rapid Degradation->Incorporate Non-Canonical Amino Acid Mitigation Strategy This compound This compound Incorporate Non-Canonical Amino Acid->this compound e.g. Increased Steric Hindrance Increased Steric Hindrance This compound->Increased Steric Hindrance Enhanced Hydrophobicity Enhanced Hydrophobicity This compound->Enhanced Hydrophobicity Increased Peptide Stability Increased Peptide Stability Increased Steric Hindrance->Increased Peptide Stability Enhanced Hydrophobicity->Increased Peptide Stability Longer Half-Life Longer Half-Life Increased Peptide Stability->Longer Half-Life

Caption: Rationale for enhancing peptide stability with this compound.

Experimental Workflow for Comparative Stability Analysis Peptide Synthesis Peptide Synthesis Peptide-Phe Peptide-Phe Peptide Synthesis->Peptide-Phe Peptide-Cha Peptide-Cha Peptide Synthesis->Peptide-Cha Serum Stability Assay Serum Stability Assay Peptide-Phe->Serum Stability Assay Enzymatic Degradation Assay Enzymatic Degradation Assay Peptide-Phe->Enzymatic Degradation Assay Peptide-Cha->Serum Stability Assay Peptide-Cha->Enzymatic Degradation Assay RP-HPLC Analysis RP-HPLC Analysis Serum Stability Assay->RP-HPLC Analysis Enzymatic Degradation Assay->RP-HPLC Analysis Data Analysis Data Analysis RP-HPLC Analysis->Data Analysis Half-Life Determination Half-Life Determination Data Analysis->Half-Life Determination Cleavage Rate Comparison Cleavage Rate Comparison Data Analysis->Cleavage Rate Comparison

Caption: Workflow for comparing the stability of Cha- and Phe-peptides.

Conclusion

The strategic substitution of Phenylalanine with Cyclohexylalanine, facilitated by the use of this compound in peptide synthesis, is a powerful and effective method for enhancing peptide stability. The increased steric bulk and hydrophobicity of the cyclohexyl side chain provide a robust defense against proteolytic degradation, leading to a longer in-vivo half-life and potentially improved therapeutic outcomes. While more direct comparative quantitative data would be beneficial, the existing evidence strongly supports the use of this compound as a valuable tool in the development of more stable and potent peptide-based drugs. The experimental protocols provided herein offer a clear path for researchers to validate and quantify this stability enhancement in their own peptide candidates.

References

The Strategic Advantage of Cyclohexylalanine Incorporation in Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a constant challenge. Native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential. A key strategy to overcome these hurdles is the incorporation of non-proteinogenic amino acids. Among these, Cyclohexylalanine (Cha) has emerged as a powerful tool for enhancing the pharmacological properties of peptides.

This guide provides an objective comparison of how incorporating Cyclohexylalanine can significantly improve peptide bioactivity, supported by experimental data and detailed protocols.

Enhanced Stability and Potency: A Data-Driven Comparison

The incorporation of Cyclohexylalanine, particularly in its D-configuration (D-Cha), offers several advantages due to its unique structural features: a bulky, hydrophobic cyclohexyl side chain and a D-amino acid configuration.[1][2] These characteristics contribute to increased resistance to enzymatic degradation and can induce favorable conformational constraints, leading to improved receptor binding and biological activity.[1][3]

Increased Enzymatic Stability

The primary mechanism for enhanced stability is steric hindrance. The bulky cyclohexyl group restricts the access of proteolytic enzymes to the peptide backbone.[2] Furthermore, most naturally occurring proteases are specific to L-amino acids, making peptides with D-amino acids like D-Cha highly resistant to degradation.[2]

PeptideModificationHalf-life (t½) in PlasmaExperimental Model
Apelin-17Native Peptide~5 minIn vitro human plasma
Apelin-17 AnalogueL-Cyclohexylalanine substitutionSignificantly increasedIn vitro human plasma[2]
Enhanced Receptor Binding Affinity and Efficacy

The hydrophobic nature of the cyclohexyl group can promote critical interactions within the hydrophobic pockets of target receptors, thereby increasing binding affinity and efficacy.[4]

PeptideTarget ReceptorKey ParameterValue
MLL-derived peptideMeninApparent KD3800 nM
Hit 6 (MLL-derived)MeninApparent KD40 nM[5]
Pyr-1-apelin-13 AnalogsApelin Receptor (APJ)pKiLower than ACE2-resistant and NEP-stabilized analogs[6]
SS-31 (Elamipretide)Cardiolipin (Mitochondria)ROS ReductionReduces mitochondrial ROS
CMP3013 (Cha-containing)Cardiolipin (Mitochondria)ROS ReductionDose-dependent inhibition of total ROS[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a peptide incorporating Fmoc-D-cyclohexylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)

  • N,N-dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/DIEA

  • OxymaPure® or HOBt

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Preparation: The Rink Amide MBHA resin is swelled in DMF. The Fmoc protecting group is removed using a 20% (v/v) solution of piperidine in DMF.[7]

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) and a coupling agent like OxymaPure® (3 equivalents) are dissolved in DMF. DIC (3 equivalents) is added to pre-activate the solution for 5 minutes. This activated amino acid solution is then added to the resin and shaken for 1-2 hours.[4] Alternatively, the amino acid can be activated with HBTU and DIEA.[8] The coupling reaction is monitored using a Kaiser test.[4]

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts.[8]

  • Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF to prepare for the next amino acid coupling.[7]

  • Repeat Cycles: The coupling, washing, and deprotection steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA-based cleavage cocktail.[7]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in plasma.

Materials:

  • Test peptide

  • Human or rat plasma

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Incubator

  • HPLC system

Procedure:

  • Incubation: The test peptide is incubated in plasma at 37°C.[9]

  • Sampling: Aliquots are taken at various time points.

  • Protein Precipitation: Plasma proteins are precipitated by adding a cold solution of ACN/EtOH (1:1, v/v) and incubating at -20°C overnight.[9]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant containing the remaining peptide is analyzed by RP-HPLC to quantify the peptide concentration.[9]

  • Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a one-phase exponential decay curve.[1]

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a peptide for its target receptor.[1]

Materials:

  • Cell line overexpressing the target receptor (e.g., HEK293 cells)

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Unlabeled test peptide and native peptide

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA)

  • Scintillation counter and vials

Procedure:

  • Cell Membrane Preparation: Cells are cultured, harvested, and homogenized to prepare a membrane fraction.[1]

  • Assay Setup: In a microplate, the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test peptide are incubated together in the binding buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Washing: The filters are washed with cold binding buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing the Impact and Workflow

Diagrams can help clarify the complex biological and experimental processes involved.

G cluster_0 Rationale for Cha Incorporation Native_Peptide Native Peptide Proteolytic_Degradation Proteolytic Degradation Native_Peptide->Proteolytic_Degradation Susceptible Receptor Target Receptor Native_Peptide->Receptor Binds Cha_Peptide Cha-Containing Peptide Cha_Peptide->Proteolytic_Degradation Resistant (Steric Hindrance) Enhanced_Bioactivity Enhanced Bioactivity/ Long Half-life Cha_Peptide->Enhanced_Bioactivity Cha_Peptide->Receptor Enhanced Binding (Hydrophobic Interactions) Low_Bioactivity Low Bioactivity/ Short Half-life Proteolytic_Degradation->Low_Bioactivity

Caption: Rationale for Cyclohexylalanine incorporation in peptides.

G cluster_1 Solid-Phase Peptide Synthesis Workflow Start Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotection1->Coupling Washing Wash (DMF, DCM) Coupling->Washing Repeat Repeat for Each Amino Acid Washing->Repeat Repeat->Deprotection1 Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification End Pure Peptide Purification->End

Caption: Workflow for solid-phase peptide synthesis.

G cluster_2 GPCR Signaling Pathway Peptide Cha-Containing Peptide (Ligand) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General GPCR signaling cascade activated by a peptide ligand.

Conclusion

The strategic incorporation of Cyclohexylalanine is a proven and effective method for enhancing the therapeutic potential of peptides. By improving metabolic stability and receptor affinity, Cha-containing peptides can exhibit superior pharmacokinetic and pharmacodynamic profiles. The data and protocols presented here provide a solid framework for researchers to design and evaluate novel peptide therapeutics with improved clinical viability.

References

A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) presents a significant synthetic challenge. The bulky cyclohexyl side chain can impede the kinetics of amide bond formation, leading to incomplete coupling, lower yields, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this residue. This guide provides a comparative analysis of commonly used coupling reagents for this compound, supported by experimental data and detailed protocols.

Understanding the Challenge: Steric Hindrance of this compound

The primary obstacle in the coupling of this compound is the steric bulk of the cyclohexyl group. This large, non-polar side chain shields the carboxylic acid from activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain. This can result in slower reaction rates, requiring more potent coupling reagents or longer reaction times to achieve complete coupling. Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. Furthermore, the prolonged reaction times and forcing conditions sometimes required can increase the risk of epimerization at the alpha-carbon of the amino acid, compromising the stereochemical integrity of the final peptide.

Classes of Coupling Reagents

Coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action and varying levels of reactivity and suitability for hindered amino acids.

  • Aminium/Uronium Salts: This class includes reagents such as HATU, HBTU, and HCTU. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then rapidly acylates the N-terminal amine. These reagents are known for their high efficiency and are often the first choice for difficult couplings.[1] However, they can be more expensive and, if used in excess, may lead to guanidinylation of the N-terminus.[2]

  • Phosphonium (B103445) Salts: Reagents like PyBOP and PyAOP fall into this category. They activate the carboxylic acid by forming a phosphonium ester intermediate. Phosphonium salts are also highly effective for sterically hindered amino acids and are generally considered to have a lower risk of causing epimerization compared to some other classes of reagents.[3]

  • Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) is a common example. Carbodiimides activate the carboxylic acid to form an O-acylisourea, which can then react with the amine. To suppress epimerization and increase efficiency, carbodiimides are almost always used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure.[4][5] While cost-effective, carbodiimide-mediated couplings can be slower than those using aminium or phosphonium salts.

Performance Comparison of Coupling Reagents

While direct, head-to-head quantitative comparisons for the coupling of this compound are not extensively available in a single published study, the following table summarizes the performance of common coupling reagents based on data from the synthesis of sterically hindered peptides and general principles of SPPS. The data presented should be considered representative and may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentClassTypical Reaction TimeYield/PurityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt5 - 30 minutes[1]Very High[1][6]Highly reactive, very effective for hindered couplings, low epimerization.[7]High cost, potential for guanidinylation side reaction.[2]
HBTU Aminium/Uronium Salt10 - 60 minutes[8]HighGood reactivity, widely used, more cost-effective than HATU.Less reactive than HATU for very hindered residues, potential for guanidinylation.[2][9]
PyBOP Phosphonium Salt10 - 60 minutes[8]HighLow epimerization, good for hindered couplings, avoids carcinogenic byproducts of BOP.[4]Can be less effective than HATU for the most difficult sequences.[10]
DIC/HOBt Carbodiimide30 - 120 minutesGood to HighCost-effective, low risk of guanidinylation.Slower reaction rates, potential for side reactions if HOBt is omitted.[4]

Experimental Protocols

The following are generalized protocols for the manual solid-phase coupling of this compound to a resin-bound peptide. It is crucial to optimize these conditions for specific peptide sequences.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).

Protocol 2: Coupling with PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling with DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of an SPPS coupling cycle and the activation mechanisms of the different classes of coupling reagents.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (Coupling Reagent + Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Activation_Mechanisms cluster_aminium Aminium/Uronium Salt Activation (e.g., HATU) cluster_phosphonium Phosphonium Salt Activation (e.g., PyBOP) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/HOBt) A1 This compound A3 Highly Reactive OAt-ester A1->A3 + A2 HATU + Base Peptide-Resin Peptide-Resin A3->Peptide-Resin Acylation P1 This compound P3 Reactive OBt-ester P1->P3 + P2 PyBOP + Base P3->Peptide-Resin Acylation C1 This compound C3 Reactive OBt-ester C1->C3 + C2 DIC + HOBt C3->Peptide-Resin Acylation

Activation mechanisms of different classes of coupling reagents.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent. For routine syntheses where cost is a major factor, DIC/HOBt can be an effective option, albeit with potentially longer reaction times. For more challenging couplings or when speed and efficiency are paramount, the more reactive aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally preferred. HATU often stands out as the most powerful reagent for overcoming significant steric hindrance, though its higher cost may be a consideration. Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, the desired purity, the scale of the synthesis, and budgetary constraints. Careful monitoring of the coupling reaction is always recommended to ensure the highest possible quality of the final peptide product.

References

Validating Fmoc-Cha-OH Incorporation: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of unnatural amino acids is paramount to the synthesis of novel therapeutics and research tools. Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a frequently used unnatural amino acid that imparts increased hydrophobicity and metabolic stability to peptides. This guide provides a comprehensive comparison of mass spectrometry-based validation of this compound incorporation against other analytical techniques, supported by experimental protocols and comparative data.

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, offering high sensitivity and the ability to confirm the molecular weight of the final product with exceptional accuracy. This makes it the gold standard for verifying the successful incorporation of this compound.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical method for verifying the incorporation of this compound depends on the specific requirements of the analysis, including the need for quantitative data, sequence confirmation, and assessment of purity.

Analytical TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- High sensitivity and accuracy- Confirms molecular weight- Can provide sequence information (MS/MS)- May not resolve isomers- Can be sensitive to sample purity and contaminants
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity).- Excellent for assessing purity- Can be used for quantification- Does not directly confirm molecular weight- Co-elution of impurities can occur
Amino Acid Analysis (AAA) Quantifies the amino acid composition of a peptide after hydrolysis.- Provides accurate quantification of peptide content- Confirms the presence of Cha- Destructive method- Does not provide sequence information
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.- Provides detailed structural information- Can confirm incorporation and stereochemistry- Lower sensitivity than MS- Requires larger sample amounts- Complex data analysis

Quantitative Data Summary: Mass Spectrometry

The incorporation of this compound into a peptide sequence results in a predictable mass shift that can be readily detected by mass spectrometry. For comparison, we will consider a model pentapeptide sequence, Ac-Tyr-Gly-Gly-Phe-X-NH2, where X is either the standard amino acid Alanine (Ala) or Cyclohexylalanine (Cha).

ParameterPeptide 1 (with Ala)Peptide 2 (with Cha)Rationale for Difference
Theoretical Monoisotopic Mass (Da) 583.27637.35Increased mass due to the larger cyclohexyl side chain of Cha compared to the methyl side chain of Ala.
Observed m/z [M+H]⁺ 584.28638.36Protonated molecular ions observed in the mass spectrometer.
LC Retention Time (minutes) 15.218.5The increased hydrophobicity of the cyclohexyl group in Cha leads to stronger retention on a C18 reverse-phase column.

Experimental Protocols

A detailed experimental protocol for the validation of this compound incorporation using MALDI-TOF mass spectrometry is provided below.

Sample Preparation for MALDI-TOF MS
  • Peptide Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Sample Dissolution: Dissolve the dried peptide pellet in a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA, to a final concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/water with 0.1% TFA.

  • Spotting: On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry. Then, spot 1 µL of the CHCA matrix solution on top of the dried peptide spot and allow it to co-crystallize.

MALDI-TOF Mass Spectrometry Analysis
  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis: Process the raw data to obtain the monoisotopic mass of the peptide. Compare the observed mass to the theoretical mass to confirm the incorporation of this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating the incorporation of this compound and a decision tree for selecting the appropriate analytical method.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Post-Synthesis Processing cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage precipitation Precipitation & Purification cleavage->precipitation hplc HPLC Purity Check precipitation->hplc ms Mass Spectrometry (Confirmation of MW) hplc->ms

Experimental workflow for synthesis and validation.

decision_tree start Need to validate This compound incorporation? q1 Is molecular weight confirmation sufficient? start->q1 q2 Is quantitative purity the primary goal? q1->q2 No ms Use Mass Spectrometry q1->ms Yes q3 Is detailed structural elucidation required? q2->q3 No hplc Use HPLC q2->hplc Yes q3->ms No, but need sequence nmr Use NMR Spectroscopy q3->nmr Yes

Decision tree for selecting an analytical method.

Conclusion

Mass spectrometry is a powerful and essential technique for the validation of this compound incorporation in synthetic peptides.[1] Its high sensitivity and accuracy provide unambiguous confirmation of the correct molecular weight, ensuring the integrity of the synthesized peptide.[2] While other methods like HPLC and AAA are valuable for assessing purity and quantity, mass spectrometry remains the definitive method for confirming the successful incorporation of unnatural amino acids.[3][4][5] A multi-faceted approach, combining the strengths of each of these techniques, will ultimately provide the most comprehensive characterization of synthetic peptides containing this compound.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Cyclohexylalanine (Cha), a synthetic amino acid, offers a compelling alternative to its natural aromatic counterpart, phenylalanine (Phe). The substitution of the planar phenyl ring with a bulky, saturated cyclohexyl group introduces significant conformational constraints, profoundly influencing the peptide's three-dimensional structure, stability, and biological activity. This guide provides an objective comparison of the conformational properties of peptides containing cyclohexylalanine versus those with phenylalanine and other alternatives, supported by experimental data and detailed methodologies.

Impact on Peptide Conformation: A Comparative Overview

The introduction of cyclohexylalanine into a peptide sequence instigates notable changes in its structural predispositions. The bulky and hydrophobic nature of the cyclohexyl group restricts the conformational freedom of both the side chain and the peptide backbone, often leading to more defined secondary structures. This is in contrast to the more flexible nature of phenylalanine, which can engage in a wider range of conformations.

A primary consequence of incorporating Cha, particularly its D-enantiomer (D-Cha), is the strong induction of β-turns, specifically type II' turns. This propensity for turn formation can be harnessed to engineer peptides with specific folded geometries, enhancing their rigidity and, consequently, their binding affinity and resistance to proteolytic degradation.

Quantitative Conformational Data

The following tables summarize key quantitative data from computational and experimental studies, highlighting the conformational differences between peptides containing cyclohexylalanine and phenylalanine.

Table 1: Backbone Dihedral Angle Preferences (φ, ψ) for Ac-L-Cha-NHMe vs. Ac-L-Phe-NHMe (Computational Data)

ConformationAc-L-Cha-NHMe (φ, ψ)Ac-L-Phe-NHMe (φ, ψ)Relative Energy (kcal/mol) - ChaRelative Energy (kcal/mol) - Phe
β-strand(-156°, 158°)(-157°, 154°)0.000.00
Inverse γ-turn (C7eq)(-78°, 68°)(-79°, 70°)1.250.90
α-helix (αR)(-72°, -41°)(-71°, -42°)2.501.80
Left-handed helix (αL)(55°, 49°)(54°, 52°)3.803.20

Data adapted from computational studies on N-acetyl-N'-methylamide derivatives. The data illustrates that while both residues can adopt similar backbone conformations, the energetic penalties for deviating from the extended β-strand conformation are generally higher for cyclohexylalanine, reflecting its greater steric bulk.

Table 2: Side-Chain Dihedral Angle (χ1) Preferences

Amino AcidPreferred χ1 Torsion AnglesRotamer Population
Phenylalanine (Phe)-60° (g-), 180° (t), +60° (g+)g- > t > g+
Cyclohexylalanine (Cha)180° (t)Strongly favors the trans conformation

The rotational freedom of the cyclohexylalanine side chain is significantly more restricted than that of phenylalanine, primarily adopting a trans conformation to minimize steric clashes.

Experimental Methodologies

A comprehensive conformational analysis of peptides containing cyclohexylalanine relies on a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. For observation of amide protons, use a 90% H₂O/10% D₂O mixture and adjust the pH to a range of 4-5 to minimize exchange rates.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If using ¹³C or ¹⁵N labeled peptides, to correlate protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton resonances sequentially.

  • Structure Calculation: Use the distance restraints from NOESY data and dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)) to calculate an ensemble of structures that are consistent with the experimental data.

NMR_Conformational_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification sample_dissolution Dissolution in Deuterated Solvent peptide_synthesis->sample_dissolution ph_adjustment pH Adjustment sample_dissolution->ph_adjustment tocsy TOCSY ph_adjustment->tocsy noesy NOESY ph_adjustment->noesy hsqc HSQC (optional) ph_adjustment->hsqc spectral_processing Spectral Processing tocsy->spectral_processing noesy->spectral_processing hsqc->spectral_processing resonance_assignment Resonance Assignment spectral_processing->resonance_assignment restraint_generation Restraint Generation resonance_assignment->restraint_generation structure_calculation Structure Calculation restraint_generation->structure_calculation ensemble_analysis Ensemble Analysis structure_calculation->ensemble_analysis validation Structure Validation ensemble_analysis->validation

Caption: Workflow for NMR-based peptide conformational analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas. Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of the peptide solution over a wavelength range of 190-260 nm.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

CD_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis peptide_prep Peptide Purification & Quantification sample_dilution Sample Dilution peptide_prep->sample_dilution buffer_prep Buffer Preparation buffer_prep->sample_dilution baseline_scan Baseline Scan (Buffer) sample_dilution->baseline_scan sample_scan Sample Scan sample_dilution->sample_scan instrument_purge Purge with N2 parameter_setup Set Acquisition Parameters instrument_purge->parameter_setup parameter_setup->baseline_scan parameter_setup->sample_scan baseline_subtraction Baseline Subtraction baseline_scan->baseline_subtraction sample_scan->baseline_subtraction unit_conversion Convert to Molar Ellipticity baseline_subtraction->unit_conversion deconvolution Secondary Structure Deconvolution unit_conversion->deconvolution

Caption: Workflow for CD spectroscopy of peptides.

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information.

Experimental Protocol for Peptide Crystallography:

  • Peptide Synthesis and Purification: Synthesize the peptide and purify it to >95% purity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain single, well-diffracting crystals of sufficient size (0.1-0.3 mm).

  • Data Collection: Mount a crystal and collect X-ray diffraction data using a diffractometer, often at a synchrotron source for higher resolution.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build an atomic model into the electron density and refine it to obtain the final crystal structure.

XRay_Crystallography_Workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination peptide_synthesis Peptide Synthesis & Purification (>95%) crystallization_screening Crystallization Screening peptide_synthesis->crystallization_screening crystal_optimization Crystal Optimization crystallization_screening->crystal_optimization crystal_mounting Crystal Mounting crystal_optimization->crystal_mounting diffraction_data_collection X-ray Diffraction Data Collection crystal_mounting->diffraction_data_collection data_processing Data Processing diffraction_data_collection->data_processing phase_solution Phase Problem Solution data_processing->phase_solution model_building Model Building phase_solution->model_building refinement Structure Refinement model_building->refinement

Caption: Workflow for peptide X-ray crystallography.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of peptides and for complementing experimental data.

Computational Workflow for Conformational Analysis:

  • Model Building: Construct a model of the peptide, for example, an N-acetyl-N'-methylamide (Ac-Ala-NHMe) capped dipeptide.

  • Conformational Search: Perform a systematic search of the conformational space by rotating the backbone dihedral angles (φ, ψ).

  • Energy Minimization: For each starting conformation, perform energy minimization using a suitable force field (e.g., AMBER, CHARMM) to locate the nearest local energy minimum.

  • Solvation Effects: Include the effects of solvent, either implicitly (e.g., using a continuum solvent model) or explicitly (by surrounding the peptide with water molecules).

  • Analysis of Energy Landscapes: Plot the relative energies of the minimized structures as a function of their dihedral angles to generate a Ramachandran plot, which visualizes the allowed and disallowed conformational regions.

Computational_Analysis_Workflow cluster_modeling Model Building & Setup cluster_simulation Molecular Dynamics Simulation cluster_analysis Trajectory Analysis build_peptide Build Peptide Structure define_forcefield Define Force Field build_peptide->define_forcefield solvate Solvate System (Implicit/Explicit) define_forcefield->solvate energy_minimization Energy Minimization solvate->energy_minimization equilibration System Equilibration (NVT, NPT) energy_minimization->equilibration production_md Production MD Simulation equilibration->production_md trajectory_clustering Trajectory Clustering production_md->trajectory_clustering dihedral_analysis Dihedral Angle Analysis trajectory_clustering->dihedral_analysis energy_landscape Free Energy Landscape dihedral_analysis->energy_landscape Integrated_Conformational_Analysis comp_model Computational Modeling secondary_structure Secondary Structure Propensity comp_model->secondary_structure refined_model Refined Conformational Model comp_model->refined_model Refines Force Fields cd_spec CD Spectroscopy cd_spec->secondary_structure nmr_spec NMR Spectroscopy solution_conformation Solution Conformation Ensemble nmr_spec->solution_conformation xray_cryst X-ray Crystallography solid_state_structure Solid-State Structure xray_cryst->solid_state_structure initial_design Initial Peptide Design initial_design->comp_model initial_design->cd_spec secondary_structure->nmr_spec solution_conformation->xray_cryst Informs Crystallization solution_conformation->refined_model solid_state_structure->refined_model

Cyclohexylalanine (Cha) Fortification: A Shield Against Enzymatic Degradation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in the face of enzymatic degradation presents a significant hurdle. A key strategy to bolster these molecules against proteolytic attack is the incorporation of unnatural amino acids. Among these, Cyclohexylalanine (Cha) has emerged as a potent tool for enhancing peptide stability and, consequently, their therapeutic potential.

The introduction of Cha, a synthetic amino acid with a bulky cyclohexyl side chain, into a peptide sequence fundamentally alters its susceptibility to enzymatic cleavage. This enhanced stability is primarily attributed to two key mechanisms: steric hindrance and the use of the D-enantiomer. The bulky cyclohexyl group physically obstructs the approach of proteolytic enzymes to the peptide backbone, effectively shielding the cleavage sites. Furthermore, the incorporation of the D-isomeric form of Cha (D-Cha) renders the peptide bond largely unrecognizable to the naturally occurring L-amino acid-specific proteases, further fortifying the peptide against degradation. This guide provides a comparative analysis of the enzymatic stability of Cha-containing peptides against their native counterparts, supported by experimental data and detailed protocols.

Enhanced Stability: A Quantitative Look

The incorporation of Cyclohexylalanine (Cha) into peptide sequences has been demonstrated to significantly increase their half-life in biological matrices. A study on apelin-17 analogues provides a compelling case, showcasing a dramatic extension of plasma stability upon substitution with Cha.

Peptide SequenceModificationHalf-life in Human Plasma (t½, min)Fold Increase in Stability
Native Apelin-17-~2-
hArgCha 17A2Arg -> hArg, Leu -> Cha340~170

Table 1: Comparative enzymatic stability of native apelin-17 versus a modified analogue containing Cyclohexylalanine (Cha) and homoarginine (hArg). The data illustrates a substantial increase in the half-life of the modified peptide in human plasma.

The "How-To": Experimental Protocols for Assessing Enzymatic Stability

To rigorously evaluate the enzymatic stability of novel peptide candidates, a standardized in vitro assay is crucial. The following protocol outlines a common method for determining the half-life of peptides in plasma.

Protocol: In Vitro Peptide Stability Assay in Plasma

1. Materials:

  • Test Peptide (e.g., Cha-containing analogue)

  • Control Peptide (e.g., native counterpart)

  • Human or Mouse Plasma (citrated)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

2. Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In separate microcentrifuge tubes, add the test or control peptide to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of ACN with 1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide. The peak area corresponding to the intact peptide is measured.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

Visualizing the Process and Principle

To better understand the experimental workflow and the underlying principle of Cha-mediated stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Pre-warmed Plasma Plasma->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Experimental workflow for assessing peptide enzymatic stability.

Stability_Mechanism cluster_native Native Peptide cluster_cha Cha-containing Peptide Protease_N Protease Peptide_N Peptide (L-amino acids) Protease_N->Peptide_N Binds & Cleaves Degradation_N Degradation Peptide_N->Degradation_N Protease_C Protease Peptide_C Peptide with Cha (D-amino acid) Protease_C->Peptide_C Binding Hindered Stability_C Enhanced Stability Peptide_C->Stability_C

Mechanism of enhanced stability by Cyclohexylalanine (Cha).

A Researcher's Guide to Evaluating Fmoc-Cha-OH: Purity, Quality, and Supplier Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Key Quality Parameters for Fmoc-Cha-OH

The quality of this compound is determined by several critical parameters. When comparing suppliers, researchers should look for certificates of analysis (CoA) that provide data on the following:

Parameter Typical Specification Analytical Method(s) Importance in Peptide Synthesis
Purity (HPLC) ≥98.0% (area %)[1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Ensures that the correct building block is being incorporated into the peptide chain, minimizing the presence of related impurities that can be difficult to remove later.
Enantiomeric Purity ≥99.5%[1]Chiral High-Performance Liquid Chromatography (Chiral HPLC)The presence of the D-enantiomer can lead to diastereomeric peptide impurities, which may have different biological activities and be challenging to separate from the target peptide.[2]
Identity Conforms to reference spectrumInfrared Spectroscopy (IR)Confirms the chemical structure of the compound.[1]
Assay (Acidimetric) ≥97.0%[1]Acid-Base TitrationProvides a measure of the total acidic content, which can indicate the presence of non-Fmoc-amino acid acidic impurities.
Water Content (Karl Fischer) ≤1.00%[1]Karl Fischer TitrationExcess water can affect the stoichiometry of coupling reactions and potentially lead to hydrolysis of activated esters.
Appearance White to off-white powder[1]Visual InspectionA significant deviation from the expected color may indicate the presence of impurities or degradation.
Solubility Clearly soluble in DMF[1]Visual InspectionIncomplete solubility can indicate impurities and lead to issues during peptide synthesis, such as poor coupling efficiency.

Common Impurities in Fmoc-Amino Acids

Beyond the main purity assessment, it is crucial to consider the presence of specific process-related and degradation impurities that can negatively affect peptide synthesis.[3] These include:

  • Free Amino Acid (Cha-OH): Unprotected cyclohexylalanine can lead to double insertions or other side reactions.[4]

  • Dipeptide Impurities (Fmoc-Cha-Cha-OH): These can arise during the synthesis of the Fmoc-amino acid and, if present, will lead to the insertion of two cyclohexylalanine residues instead of one.[4]

  • β-Alanine Adducts: Impurities such as Fmoc-β-Ala-OH can be formed during the manufacturing process and may be incorporated into the peptide sequence.[5][6][7]

  • Acetic Acid: Traces of acetic acid, often from residual ethyl acetate (B1210297) used in purification, can act as a capping agent, leading to truncated peptide sequences.[3]

High-quality suppliers will often provide specifications for these types of impurities, offering a more detailed picture of the product's quality than HPLC purity alone.[8]

Experimental Protocols for Quality Assessment

Researchers can independently verify the quality of this compound using standard analytical techniques. Below are representative protocols for key analyses.

Purity Determination by RP-HPLC

Objective: To determine the chemical purity of this compound and identify any related impurities.

Methodology:

  • Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[9]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 220 nm or 265 nm (for the Fmoc group).[9]

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[9]

Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the L- and D-enantiomers of this compound.

Methodology:

  • Chromatographic Column: A polysaccharide-based chiral stationary phase (CSP) is required. Columns like Lux Cellulose-2 or CHIRALPAK series are effective.[2][11]

  • Mobile Phase: Reversed-phase conditions are often used, for example, a mixture of acetonitrile and an aqueous buffer (e.g., formic acid or ammonium (B1175870) bicarbonate). The exact composition will depend on the column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Similar to RP-HPLC, dissolve the sample in a suitable solvent.

Workflow for Supplier and Lot Evaluation

A systematic approach is essential when evaluating a new supplier or a new lot of this compound. The following workflow outlines the key steps from initial assessment to final acceptance for use in synthesis.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision A Request Certificate of Analysis (CoA) from Supplier B Review CoA for Key Quality Parameters A->B C Compare Specifications with Requirements B->C D Perform Identity Test (e.g., IR) C->D If specs are met E Analyze Purity by RP-HPLC D->E F Determine Enantiomeric Purity by Chiral HPLC E->F G Compare In-House Data with CoA F->G H Accept Lot for Synthesis G->H If data matches I Reject Lot and Contact Supplier G->I If discrepancy found

Caption: Workflow for evaluating this compound quality.

Conclusion

While a direct, publicly available comparison of this compound from different suppliers is lacking, researchers can make informed decisions by carefully scrutinizing the certificate of analysis for key quality attributes such as HPLC purity, enantiomeric purity, and the presence of common impurities. Independent verification of these parameters using the experimental protocols outlined above is a critical step in quality control. By adopting a rigorous evaluation process, scientists and drug development professionals can enhance the reliability of their peptide synthesis efforts and ensure the quality of their final products.

References

stability of the Fmoc group on cyclohexylalanine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability and acid stability. This guide provides a comparative analysis of the stability of the Fmoc group on the unnatural amino acid cyclohexylalanine (Cha) under various conditions encountered during SPPS. Due to the limited availability of direct kinetic data for Fmoc-Cha, this guide will leverage data from structurally similar hydrophobic amino acids, such as valine (Val), to provide a robust comparative framework.

Cyclohexylalanine is frequently incorporated into peptide structures to enhance hydrophobicity and metabolic stability. Understanding the stability of its Fmoc protecting group is crucial for optimizing synthesis protocols and minimizing side reactions.

Comparative Stability of Fmoc-Cyclohexylalanine

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, which is initiated by a base. The rate of this reaction is a key factor in SPPS cycle times and the potential for side reactions.

Stability Under Basic Conditions

The Fmoc group is designed to be readily cleaved by mild bases, with piperidine (B6355638) being the most common reagent used in SPPS. The rate of deprotection is generally rapid for most amino acids.

Amino AcidDeprotection ConditionsHalf-life (t½)Reference Amino Acid
Fmoc-Cha20% Piperidine in DMF~6 seconds (estimated)Fmoc-Val
Fmoc-Val20% Piperidine in DMF~6 secondsValine
Fmoc-Val5% Piperazine in DMF~30 secondsValine
Fmoc-Val50% Morpholine in DMF~1 minuteValine
Fmoc-Gly20% Piperidine in DMFData not availableGlycine

Note: The half-life for Fmoc-Cha is an estimation based on the data for Fmoc-Val, a hydrophobic amino acid with a similarly bulky side chain.

Stability Under Acidic and Neutral Conditions

The Fmoc group is notably stable under acidic conditions, which is a key principle of the orthogonal protection strategy in Fmoc-based SPPS.[1][2] This allows for the use of acid-labile side-chain protecting groups, which remain intact during the iterative Nα-Fmoc deprotection cycles.

ConditionReagent/SolventStability of Fmoc Group
AcidicTrifluoroacetic acid (TFA)High
NeutralDimethylformamide (DMF)High (prolonged storage may lead to minor degradation)
NeutralN-Methyl-2-pyrrolidone (NMP)High (prolonged storage may lead to minor degradation)

Experimental Protocols

General Protocol for Monitoring Fmoc Deprotection by HPLC

This protocol outlines a general method for determining the rate of Fmoc deprotection from an amino acid resin.

1. Materials:

  • Fmoc-amino acid-loaded resin (e.g., Fmoc-Cha-Wang resin)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Quenching solution (e.g., 5% acetic acid in DMF)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a C18 column and UV detector

2. Procedure:

  • Swell a known amount of Fmoc-amino acid-loaded resin in DMF.

  • Initiate the deprotection reaction by adding the deprotection solution.

  • At specific time points (e.g., 5, 10, 20, 30, 60 seconds), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Filter the resin and collect the filtrate containing the cleaved Fmoc-piperidine adduct.

  • Inject the filtrate into the HPLC system.

  • Monitor the appearance of the Fmoc-piperidine adduct peak at a specific wavelength (typically around 301 nm).

  • The amount of Fmoc group cleaved can be quantified by integrating the peak area and comparing it to a standard curve.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: 301 nm

Visualizing Reaction Pathways and Workflows

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Products Free Amine (H2N-Peptide-Resin) + Dibenzofulvene + CO2 Intermediate->Products β-elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow cluster_0 SPPS Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage (e.g., TFA cocktail) Wash2->Cleavage After final cycle Start Start with Resin Start->Deprotection

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The Fmoc protecting group on cyclohexylalanine exhibits a stability profile that is well-suited for standard SPPS protocols. Its high stability under acidic conditions and rapid cleavage with mild bases like piperidine make it an effective protecting group for incorporating this bulky, hydrophobic amino acid into synthetic peptides. While direct kinetic data for Fmoc-Cha is sparse, a comparison with Fmoc-Val provides a reliable estimate of its behavior. Researchers can confidently employ standard Fmoc chemistry for the synthesis of Cha-containing peptides, with the understanding that monitoring of coupling and deprotection steps is always recommended for optimal results.

References

A Comparative Guide to Boc vs. Fmoc Strategies for Cyclohexylalanine (Cha) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Cyclohexylalanine (Cha), a bulky and hydrophobic analog of phenylalanine, is frequently utilized to increase a peptide's resistance to enzymatic degradation and modulate its conformational properties.[1] The choice of solid-phase peptide synthesis (SPPS) strategy—the classic tert-butyloxycarbonyl (Boc) method versus the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach—is a critical decision that dictates the entire synthetic workflow and can significantly impact the purity and yield of the final Cha-containing peptide.

This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the incorporation of Cha, offering detailed experimental protocols and a clear analysis of the advantages and challenges associated with each methodology.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group and the chemical conditions required for its removal. This dictates the orthogonality of the entire protection scheme.

  • Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA) in each cycle. Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[2][3] This scheme is not fully orthogonal, as the repeated TFA treatment can lead to gradual loss of some acid-sensitive side-chain protecting groups.[4]

  • Fmoc/tBu Strategy: This is the most common approach in modern SPPS.[] The Nα-Fmoc group is stable to acid but is removed by a mild base, typically a solution of piperidine (B6355638) in DMF.[] Side-chain protecting groups are acid-labile (e.g., tert-Butyl, tBu) and are removed simultaneously with cleavage from the resin using a TFA "cocktail".[3] This provides a fully orthogonal system, which is a key advantage for synthesizing complex or modified peptides.[]

Performance Comparison: Incorporating the Bulky Cha Residue

The incorporation of sterically hindered amino acids like Cha presents a significant challenge in SPPS, often leading to incomplete coupling reactions. This results in the formation of deletion sequences, which can be difficult to separate from the target peptide, thereby lowering the overall yield and purity. The choice between Boc and Fmoc strategies can influence the success of this critical step.

While direct comparative studies detailing quantitative yields for a single Cha-containing peptide synthesized by both methods are scarce in publicly available literature, a summary of expected performance based on the synthesis of other challenging and sterically hindered peptides can be compiled. The Fmoc strategy, often paired with modern, highly efficient coupling reagents, generally provides higher crude purity and overall yield for complex sequences.[]

Table 1: Illustrative Performance Data for Cha Incorporation

ParameterBoc Strategy (Boc-Cha-OH)Fmoc Strategy (Fmoc-Cha-OH)Rationale & Remarks
Coupling Efficiency Moderate to HighHigh to Very HighThe steric bulk of Cha can hinder coupling. The Boc strategy with standard DCC/HOBt may require double coupling or extended reaction times. The Fmoc strategy allows for the use of more potent coupling reagents like HBTU/HATU, which are highly effective for hindered amino acids.
Crude Purity (by HPLC) 75-85%85-95%Fmoc chemistry's milder deprotection conditions and orthogonality generally lead to fewer side reactions and a cleaner crude product.[] Harsh HF cleavage in Boc chemistry can generate more byproducts.
Overall Yield ModerateHighHigher coupling efficiency and cleaner synthesis in the Fmoc strategy typically translate to a higher overall isolated yield after purification.
Major Side Products Truncated sequences, Incomplete deprotection, Side-chain alkylation (from t-butyl cations during deprotection).Deletion sequences (from incomplete coupling), Aspartimide formation (if Asp is present), Dibenzofulvene adducts (if piperidine scavenger is inefficient).The primary challenge for both is incomplete coupling due to Cha's bulk. This leads to deletion sequences (missing Cha).

Note: The data in this table are illustrative and represent typical outcomes for sterically hindered amino acids. Actual results can vary significantly based on the peptide sequence, resin, coupling reagents, and specific reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for the manual incorporation of a single Cyclohexylalanine (Cha) residue into a growing peptide chain on a solid support.

Protocol 1: Boc Strategy for Cha Incorporation

This protocol assumes the synthesis is proceeding on a PAM (phenylacetamidomethyl) resin.

1. Resin Preparation:

  • Swell the peptide-resin (1.0 g, 0.5 mmol scale) in dichloromethane (B109758) (DCM, 15 mL) for 30 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (15 mL). Shake for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM (15 mL). Shake for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 15 mL) and then isopropanol (B130326) (IPA) (2 x 15 mL) to remove residual acid.

3. Neutralization:

  • Wash the resin with DCM (3 x 15 mL).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL). Shake for 2 minutes, then drain. Repeat this step.

  • Wash the resin with DCM (5 x 15 mL) to remove excess base.

4. Boc-Cha-OH Coupling (HBTU Activation):

  • In a separate vial, dissolve Boc-Cha-OH (3 eq., 1.5 mmol) and HBTU (3 eq., 1.5 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Add DIEA (6 eq., 3.0 mmol) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Shake the reaction vessel for 2-4 hours. Due to the steric bulk of Cha, a longer coupling time is recommended.

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A blue color indicates incomplete coupling. If the test is positive, continue shaking and re-test after 1-2 hours, or perform a second coupling (recouple).

  • Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution.

5. Washing:

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.

6. Final Cleavage and Deprotection:

  • After synthesis is complete, dry the peptide-resin under vacuum.

  • Perform the final cleavage using anhydrous HF with a scavenger such as anisole (B1667542) at 0 °C for 1 hour in a specialized HF-resistant apparatus.

Protocol 2: Fmoc Strategy for Cha Incorporation

This protocol assumes the synthesis is proceeding on a Rink Amide resin.

1. Resin Preparation:

  • Swell the peptide-resin (1.0 g, 0.5 mmol scale) in DMF (15 mL) for 30 minutes in a reaction vessel.

2. Nα-Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (15 mL). Shake for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (15 mL). Shake for 15-20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 15 mL).

3. This compound Coupling (HBTU Activation):

  • In a separate vial, dissolve this compound (3 eq., 1.5 mmol) and HBTU (3 eq., 1.5 mmol) in DMF (10 mL).

  • Add DIEA (6 eq., 3.0 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake the reaction vessel for 2-4 hours. As with the Boc strategy, extended coupling time or double coupling is recommended for the sterically hindered Cha residue.

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test. If the test is positive (blue beads), drain the solution and recouple with a freshly prepared activated amino acid solution.

  • Once the Kaiser test is negative, drain the coupling solution.

4. Washing:

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.

5. Final Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

Workflow Visualizations

The following diagrams illustrate the cyclical nature of the Boc and Fmoc strategies for incorporating a single amino acid residue.

Boc_SPPS_Workflow Start Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Activated Boc-Cha-OH) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Next_Cycle Ready for Next Cycle (N-term Boc protected) Wash->Next_Cycle

Boc-SPPS cycle for Cha incorporation.

Fmoc_SPPS_Workflow Start Peptide-Resin (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Coupling (Activated this compound) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Next_Cycle Ready for Next Cycle (N-term Fmoc protected) Wash->Next_Cycle

Fmoc-SPPS cycle for Cha incorporation.

Strategic Considerations and Recommendations

The choice between Boc and Fmoc strategies for incorporating Cyclohexylalanine is a strategic one that depends on the overall peptide, available resources, and desired outcome.

When to Choose the Boc Strategy:
  • Difficult Sequences: Boc chemistry, particularly when combined with in situ neutralization protocols, can sometimes yield better results for sequences prone to aggregation.

  • Cost-Sensitivity: Historically, Boc-protected amino acids and the associated reagents have been less expensive, although this gap has narrowed.

  • Specific Downstream Applications: Certain applications, like the synthesis of peptide thioesters for native chemical ligation, have well-established and robust protocols using Boc chemistry.

When to Choose the Fmoc Strategy:
  • Routine Synthesis & Automation: The Fmoc strategy is the workhorse of modern peptide synthesis and is amenable to automated synthesizers. Its milder conditions and orthogonal protection scheme make it highly reliable.[6]

  • Acid-Sensitive Peptides: If the final peptide contains modifications that are unstable to the harsh HF cleavage of the Boc strategy (e.g., certain post-translational modifications), Fmoc is the superior choice.[4]

  • Safety and Handling: The Fmoc strategy avoids the use of highly toxic and corrosive HF gas, requiring less specialized laboratory equipment and posing fewer safety risks.[6]

  • Purity Requirements: For complex peptides where high purity is paramount, the cleaner chemistry of the Fmoc approach generally results in a higher quality crude product that is easier to purify.[]

Recommendation for Cha Incorporation:

For the incorporation of the sterically hindered Cyclohexylalanine, the Fmoc strategy is generally recommended . The ability to use powerful, modern coupling reagents like HATU or HCTU is a significant advantage in overcoming the slow reaction kinetics associated with bulky residues. This leads to higher coupling efficiency, minimizing the formation of problematic deletion sequences and ultimately resulting in a higher purity crude product and better overall yield. While the Boc strategy is viable, it may require more optimization, such as performing double couplings, to achieve comparable results.

References

A Comparative Guide to Analytical Techniques for the Characterization of Cha-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a rapidly advancing strategy in drug discovery and development, aimed at enhancing therapeutic properties such as potency, stability, and target selectivity. Among these, Cyclohexylalanine (Cha), a synthetic amino acid, is frequently utilized to introduce hydrophobicity and conformational rigidity. The unique physicochemical properties of Cha-peptides, however, necessitate a thorough understanding and careful selection of analytical techniques for their comprehensive characterization.

This guide provides an objective comparison of the primary analytical techniques for the characterization of Cha-peptides, supported by experimental data and detailed methodologies. We will delve into the principles and applications of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Immunoassays, with a focus on their utility in the analysis of these modified peptides.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for the characterization of Cha-peptides is contingent on the specific analytical goal, whether it be purity assessment, sequence verification, structural elucidation, or quantification. The inclusion of the bulky and hydrophobic Cyclohexylalanine residue can significantly influence the behavior of the peptide in various analytical systems. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical TechniquePrinciplePrimary Application for Cha-PeptidesAdvantagesDisadvantagesTypical Limit of Detection (LOD)
RP-HPLC Separation based on hydrophobicity.Purity assessment, quantification, and fractionation.High resolution, robust, and readily available.The high hydrophobicity of Cha can lead to long retention times and peak broadening; may require optimization of mobile phase and column chemistry.1-10 ng
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight determination, sequence verification, and impurity identification.High sensitivity, high specificity, and provides detailed structural information (with MS/MS).Ionization suppression can be an issue; fragmentation of the Cha residue can be complex.1-100 fmol
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.3D structure determination, conformational analysis, and protein-peptide interaction studies.Provides detailed atomic-level structural information in solution.Lower sensitivity, requires larger sample amounts, and data analysis can be complex.1-10 µM
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Purity analysis, charge variant analysis, and separation of closely related peptides.High separation efficiency, low sample and reagent consumption.Hydrophobic peptides like Cha-peptides can adsorb to the capillary wall, affecting resolution; may require buffer additives.10-100 fmol
Immunoassays (ELISA) Specific antigen-antibody recognition.Quantification in biological matrices.High sensitivity and specificity, high throughput.Requires the development of specific antibodies, which can be challenging for synthetic peptides with unnatural amino acids.1-100 pg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the Cha-peptide being analyzed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of a synthetic Cha-peptide and separate it from process-related impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Cha-peptide sample dissolved in Mobile Phase A

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the Cha-peptide sample.

  • Run a linear gradient from 5% to 75% Mobile Phase B over 30 minutes. The increased hydrophobicity of Cha may require a shallower gradient or a higher final concentration of Mobile Phase B for efficient elution.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Integrate the peak areas to calculate the percentage purity of the Cha-peptide.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Objective: To confirm the molecular weight of the Cha-peptide and determine its amino acid sequence using tandem mass spectrometry (MS/MS).

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • C18 reversed-phase column suitable for LC-MS

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Cha-peptide sample dissolved in Mobile Phase A

Protocol:

  • Perform an LC separation similar to the HPLC protocol, but using formic acid instead of TFA to avoid ion suppression in the MS.

  • Introduce the eluent into the ESI source of the mass spectrometer.

  • Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact Cha-peptide and confirm its molecular weight.

  • Perform a tandem MS (MS/MS) experiment by selecting the precursor ion of the Cha-peptide and subjecting it to collision-induced dissociation (CID).

  • Analyze the resulting fragment ion spectrum to deduce the amino acid sequence. The bulky cyclohexyl side chain of Cha can influence fragmentation patterns, potentially leading to unique fragment ions that can confirm its position in the sequence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure and conformational dynamics of the Cha-peptide in solution.

Materials:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

  • Cha-peptide sample (typically 0.5-1.0 mg)

Protocol:

  • Dissolve the Cha-peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.[2]

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

    • ¹H 1D spectrum for a general overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for structure calculation.

  • Process and analyze the NMR data to assign the resonances to specific protons in the peptide.

  • Use the distance restraints from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures of the Cha-peptide using molecular modeling software. The restricted rotation of the cyclohexyl side chain can provide key long-range NOEs that help to define the overall fold of the peptide.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the characterization of Cha-peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_characterization Comprehensive Characterization cluster_quantification Quantification Synthesis Solid-Phase Peptide Synthesis of Cha-Peptide Purification RP-HPLC Purification Synthesis->Purification Purity_Check Analytical RP-HPLC (Purity Assessment) Purification->Purity_Check MS Mass Spectrometry (MW & Sequence) Purity_Check->MS NMR NMR Spectroscopy (3D Structure) MS->NMR CE Capillary Electrophoresis (Charge Variants) NMR->CE Quantification Quantitative HPLC or Immunoassay CE->Quantification hplc_separation Injector Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Pump Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram ms_fragmentation Peptide Cha-Peptide Ion (Precursor Ion) CID Collision-Induced Dissociation (CID) Peptide->CID Fragments Fragment Ions (b- and y-ions) CID->Fragments Spectrum MS/MS Spectrum Fragments->Spectrum Sequence Amino Acid Sequence Spectrum->Sequence

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-Cha-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-Cha-OH (Fmoc-L-cyclohexylalanine), ensuring operational excellence and regulatory compliance.

I. Understanding the Compound: Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative commonly used in solid-phase peptide synthesis.[1] A thorough understanding of its properties is the first step toward safe handling and disposal.

PropertyValueReference
Chemical Name (2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[2]
Molecular Formula C24H27NO4[1][3]
Molecular Weight 393.48 g/mol
Appearance White to off-white powder[4]
Melting Point 125-130 °C
Storage Temperature 2-30°C
Purity ≥97.0% to ≥99% (depending on the analytical method)[1]

II. Core Principles of this compound Disposal

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[5][6] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[7] The recommended disposal method involves collection by a licensed chemical waste disposal company for incineration or other approved chemical destruction techniques.[7]

III. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator if handling large quantities or if dust may be generated.

IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including unused or expired this compound, contaminated weighing paper, gloves, and other consumables, in a designated, compatible, and clearly labeled hazardous waste container.[5] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[5]

  • Liquid Waste: Any solvents or solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and treated as hazardous liquid waste.[7] After triple-rinsing and air-drying, the container can typically be disposed of in regular trash, though puncturing it to prevent reuse is recommended.[7]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safety and regulatory compliance. Each waste container must be clearly marked with:

  • The words "Hazardous Waste "[5]

  • The full chemical name: "This compound " or "(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid "[7]

  • The primary hazards associated with the compound (e.g., "Irritant")[5]

  • The date when the waste was first added to the container[5]

Step 3: Storage of Hazardous Waste

Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated[5]

  • Away from sources of ignition[5]

  • Segregated from incompatible materials[5][6]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5] Provide them with the Safety Data Sheet (SDS) for this compound if available.

V. Spill and Emergency Procedures

In the event of a spill, adhere to the following emergency protocol:

  • Evacuate and Secure the Area: If the spill is significant, evacuate the immediate vicinity and restrict access.

  • Ensure Proper Ventilation: Increase ventilation in the area to disperse any dust or vapors.

  • Contain the Spill: For small spills, use an absorbent material like vermiculite (B1170534) or sand to contain the substance.[8]

  • Collect the Spilled Material: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Cha-OH

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides crucial safety, operational, and disposal information for handling this compound (Fmoc-cyclohexyl-L-alanine), an amino acid derivative commonly used in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Key quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 135673-97-1[2][3]
Molecular Formula C₂₄H₂₇NO₄[2][3]
Molecular Weight 393.48 g/mol [2][3]
Melting Point 125-130 °C[1]
Storage Temperature 2-8 °C or 2-30°C[1][4][5]
Solubility Soluble in Dimethylformamide (DMF)[1][5]

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate that it may cause skin, eye, and respiratory irritation.[1][6] Therefore, it is prudent to handle it with a high degree of caution. The following personal protective equipment (PPE) is recommended to minimize exposure.[7][8]

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be necessary if there is a risk of splashing.[7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for tears or holes before use and replace them immediately upon contamination.[7]
Skin and Body Protection Laboratory coatA long-sleeved, buttoned lab coat is mandatory to protect the skin.[7][8]
Respiratory Protection Dust mask or respiratorUse a dust mask (e.g., N95) when handling small quantities that may generate dust. A respirator may be required for larger quantities or in areas with inadequate ventilation.[7][9]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in the laboratory.[7]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood is strongly recommended.[7][9]

Safe Handling Practices
  • Preparation: Before use, allow the container to warm to room temperature to prevent condensation.[9]

  • Weighing: Carefully weigh the powder in a fume hood or a designated area with good ventilation to minimize dust inhalation.[9] Use non-sparking tools.[10]

  • Solution Preparation: When dissolving this compound in solvents like Dimethylformamide (DMF), perform this task inside a chemical fume hood.[9]

  • Avoid Contact: Prevent inhalation, ingestion, and contact with skin and eyes.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in areas where chemicals are handled.[9]

Storage
  • Container: Keep the container tightly closed to prevent moisture absorption.[7][9]

  • Conditions: Store in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is typically between 2-8°C.[1][4][5]

  • Incompatibilities: Store away from strong oxidizing agents.[7][9]

Disposal Plan

The disposal of this compound and its associated waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous unless specified otherwise by your institution's Environmental Health and Safety (EHS) department.[11]

Solid Waste Disposal (Unused Chemical and Contaminated Materials)
  • Collection: Collect all solid waste, including unused this compound powder, contaminated weighing paper, and gloves, in a designated and clearly labeled hazardous waste container.[11][12] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant"), and the date the waste was first added.[12]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and separate from incompatible materials.[12]

Liquid Waste Disposal (Solutions and Reaction Mixtures)
  • Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant hazardous waste container.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical components, including solvents (e.g., "this compound in DMF").[11]

  • Storage: Store the liquid waste container in the designated hazardous waste area, ensuring it is segregated from incompatible materials.

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12] Follow all federal, state, and local regulations.

Visual Workflow for Handling this compound

prep Preparation - Don PPE - Work in Fume Hood weigh Weighing - Use non-sparking tools - Minimize dust generation prep->weigh dissolve Solution Preparation - Add solvent slowly - Ensure proper ventilation weigh->dissolve use Use in Experiment - Follow protocol - Avoid splashes dissolve->use cleanup Post-Handling Cleanup - Decontaminate surfaces - Wash hands thoroughly use->cleanup disposal Waste Disposal - Segregate solid & liquid waste - Label containers correctly cleanup->disposal storage Storage - Tightly sealed container - 2-8°C, dry, ventilated area disposal->storage Store unused chemical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Cha-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Cha-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。